Product packaging for FC-11(Cat. No.:)

FC-11

Cat. No.: B12376655
M. Wt: 949.9 g/mol
InChI Key: RZKZQCHSKWKOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FC-11 is a useful research compound. Its molecular formula is C41H42F3N13O9S and its molecular weight is 949.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H42F3N13O9S B12376655 FC-11

Properties

Molecular Formula

C41H42F3N13O9S

Molecular Weight

949.9 g/mol

IUPAC Name

1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]-3-pyridinyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]triazole-4-carboxamide

InChI

InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52)

InChI Key

RZKZQCHSKWKOAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

FC-11 FAK PROTAC degrader mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FC-11 FAK PROTAC Degrader: Mechanism of Action and Experimental Framework

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, particularly those initiated by integrins and growth factor receptors.[1] Its functions are critical in regulating cell migration, proliferation, survival, and adhesion turnover.[1][2] Elevated expression and activity of FAK are frequently observed in numerous cancer types, correlating with tumor progression and metastasis, which establishes FAK as a compelling target for therapeutic intervention.[1][2]

Traditional therapeutic strategies have focused on small-molecule inhibitors that block the kinase activity of FAK. However, the Proteolysis-Targeting Chimera (PROTAC) technology offers an alternative and potentially more effective approach by inducing the complete degradation of the target protein.[3] PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest.[4][5]

This guide provides a detailed technical overview of this compound, a potent PROTAC designed to induce the degradation of FAK. We will explore its core mechanism of action, present quantitative performance data, and outline key experimental protocols for its characterization.

This compound: Molecular Composition and General Mechanism

This compound is a heterobifunctional molecule engineered to specifically target FAK for degradation. Its structure consists of three key components:

  • FAK Ligand: The molecule incorporates PF-562271, a potent ligand that binds to the FAK protein.[6]

  • E3 Ligase Ligand: It utilizes Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6]

  • Linker: A flexible chemical linker connects the FAK and CRBN ligands, optimizing the formation of a stable ternary complex.

The fundamental mechanism of action for this compound, like other PROTACs, is to act as a molecular bridge.[7] It simultaneously binds to FAK and the CRBN E3 ligase, bringing them into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of FAK. The resulting poly-ubiquitinated FAK is then recognized by the 26S proteasome, leading to its unfolding and degradation into smaller peptides.[4][5] A key advantage of this process is its catalytic nature; once FAK is degraded, this compound is released and can engage another FAK molecule, allowing for sustained protein knockdown at sub-stoichiometric concentrations.[3][8]

cluster_0 This compound Mediated Degradation Cycle FAK FAK (Target Protein) Ternary FAK-FC-11-CRBN Ternary Complex FAK->Ternary Binding FC11 This compound PROTAC FC11->Ternary Bridging CRBN CRBN E3 Ligase CRBN->Ternary Recruitment Ternary->FC11 Release & Recycling Ub_FAK Poly-ubiquitinated FAK Ternary->Ub_FAK Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_FAK->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Fig 1. General mechanism of action for the this compound PROTAC degrader.

FAK Signaling and Interruption by this compound

FAK is a central node in signaling pathways that control cell motility and survival.[2] Upon activation by integrin clustering at focal adhesions or by growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This event creates a high-affinity binding site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key oncogenic pathways such as PI3K/AKT and MAPK/ERK, which ultimately promote cell migration, invasion, and resistance to apoptosis.[9][10]

By inducing the degradation of the entire FAK protein scaffold, this compound eliminates all FAK-dependent functions, not just its kinase activity. This complete removal of FAK disrupts the formation of the FAK-Src complex and abrogates downstream signaling, providing a more comprehensive blockade of the pathway compared to kinase inhibitors.

FAK_Signaling cluster_input Extracellular Signals cluster_fak FAK Signaling Complex cluster_downstream Downstream Effectors cluster_output Cellular Outcomes Integrins Integrins FAK FAK Protein Integrins->FAK GF_Receptor Growth Factor Receptors GF_Receptor->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Degradation Proteasomal Degradation FAK->Degradation Induces FAK_Src FAK-Src Complex pFAK->FAK_Src Src Src Kinase Src->FAK_Src PI3K_AKT PI3K / AKT Pathway FAK_Src->PI3K_AKT MAPK_ERK MAPK / ERK Pathway FAK_Src->MAPK_ERK Migration Cell Migration & Invasion FAK_Src->Migration Survival Cell Survival & Proliferation PI3K_AKT->Survival MAPK_ERK->Survival FC11 This compound FC11->FAK Targets

Fig 2. FAK signaling pathways and the point of intervention by this compound.

Quantitative Performance Data

The efficacy of a PROTAC degrader is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. This compound has demonstrated high potency across various cell lines.

Cell LineCell TypeDC50 (pM)
TM3Leydig Cell (Mouse)310
PA1Ovarian Teratocarcinoma (Human)80
MDA-MB-436Breast Cancer (Human)330
LNCaPProstate Cancer (Human)370
RamosBurkitt's Lymphoma (Human)40
Table 1: Degradation potency (DC50) of this compound in various cell lines. Data sourced from InvivoChem.[6]

Key Experimental Protocols and Workflows

Characterizing the activity of this compound involves a series of standard biochemical and cell-based assays. Below are detailed methodologies for essential experiments.

Western Blotting for FAK Degradation

This is the most direct method to quantify the reduction in total FAK protein levels following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436) at a density of 0.5 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-response curve of this compound (e.g., 0.01 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM) for 2, 4, 8, 16, and 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against total FAK (e.g., rabbit anti-FAK) overnight at 4°C. Use an antibody for a loading control (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize FAK band intensity to the corresponding loading control band intensity. Calculate the percentage of FAK remaining relative to the vehicle control.

WB_Workflow A 1. Seed and Treat Cells with this compound B 2. Lyse Cells and Quantify Protein A->B C 3. Separate Proteins by SDS-PAGE B->C D 4. Transfer Proteins to PVDF Membrane C->D E 5. Block and Incubate with Primary Antibodies (Anti-FAK, Anti-GAPDH) D->E F 6. Incubate with HRP-Secondary Antibodies E->F G 7. Add ECL Substrate and Image F->G H 8. Densitometry Analysis: Normalize FAK to Loading Control G->H

Fig 3. Experimental workflow for Western Blotting analysis.
Cell Viability Assay

This assay assesses the functional consequence of FAK degradation on cell proliferation and survival.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period, typically 72 to 120 hours, to observe effects on proliferation.

  • Assay Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Signal Measurement: After a short incubation period as per the manufacturer's protocol, measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound Dose-Response (72h) A->B C 3. Add CellTiter-Glo Reagent B->C D 4. Incubate and Measure Luminescence C->D E 5. Normalize Data and Calculate GI50 D->E

Fig 4. Experimental workflow for a cell viability assay.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment can provide evidence of the this compound-mediated interaction between FAK and the CRBN E3 ligase.

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either FAK or a component of the E3 ligase complex (e.g., anti-CRBN) conjugated to magnetic or agarose beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of FAK, CRBN, and other components to confirm their co-precipitation, which indicates the formation of the ternary complex.

Conclusion

The this compound PROTAC represents a powerful chemical tool for investigating FAK biology and a promising strategy for therapeutic development. Its mechanism of action, centered on the catalytic, induced degradation of FAK via the ubiquitin-proteasome system, offers a distinct and potentially more robust method of pathway inhibition than traditional small-molecule inhibitors. The high potency demonstrated by its low picomolar DC50 values underscores its efficiency. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its mechanism and explore its functional consequences in various preclinical models.

References

The Biological Activity of FC-11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC-11 is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. Signaling pathways associated with FAK are also illustrated to provide a broader context for the therapeutic potential of this compound.

Introduction to this compound

This compound is a synthetic molecule that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate FAK protein. It is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (Pomalidomide), and a linker that connects these two moieties.[1][2] By simultaneously binding to both FAK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[2][3] This degradation-based approach offers a distinct advantage over traditional kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.[3][4]

Mechanism of Action

The primary biological activity of this compound is to induce the degradation of FAK. This process is initiated by the formation of a ternary complex between FAK, this compound, and the CRBN E3 ubiquitin ligase complex.[2] Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to the FAK protein. Poly-ubiquitinated FAK is then recognized and degraded by the 26S proteasome.[2] The degradation of FAK by this compound has been shown to be dependent on both CRBN and the proteasome, as co-treatment with a proteasome inhibitor (like MG132) or a competing CRBN ligand (thalidomide) can block its effect.[2][3] The effects of this compound are reversible, with FAK protein levels recovering after the compound is washed out.[5]

Quantitative Biological Data

The potency of this compound has been evaluated across various cell lines and in in vivo models. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Degradation Potency of this compound

Cell LineCancer TypeDC50 (pM)DC90 (nM)Reference
TM3Leydig cell310-[1]
PA1Ovarian teratocarcinoma80-[1]
MDA-MB-436Breast cancer330-[1]
LNCaPProstate cancer370-[1]
RamosBurkitt's lymphoma40-[1]
PC3Prostate cancer3000-[6]
A549Lung cancer--[6]
General--1[1]

DC50 (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. DC90 (Degradation Concentration 90) is the concentration of this compound required to degrade 90% of the target protein.

Table 2: In Vitro Anti-proliferative Activity of this compound and FAK Inhibitor (IN10018)

Cell LineCancer TypeThis compound IC50 (µM)IN10018 IC50 (µM)Reference
4T1Breast cancer0.733.62[3]
MDA-MB-231Breast cancer1.096.15[3]
MDA-MB-468Breast cancer5.8421.07[3]
MDA-MB-435Breast cancer3.057.20[3]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: In Vivo FAK Degradation by this compound

Animal ModelTissueDosing RegimenFAK DegradationReference
C57BL/6N MiceTestis, Epididymis, Seminal Vesicle, Preputial Gland20 mg/kg, twice daily for 5 days (intraperitoneal)>90%[7]

Experimental Protocols

Cell Culture and Treatment for In Vitro Degradation Assays
  • Cell Lines: TM3, PA1, MDA-MB-436, LNCaP, and Ramos cells are maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

  • Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.[1]

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • Lysis and Protein Quantification: After incubation, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a BCA protein assay.

Western Blotting for FAK Degradation Analysis
  • Sample Preparation: An equal amount of protein from each cell lysate is mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against FAK. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of FAK is normalized to the loading control.

In Vivo FAK Degradation Study in Mice
  • Animals: Ten-week-old male C57BL/6N mice are used for the study.[7]

  • Dosing: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline). The mice are administered intraperitoneal injections of this compound (20 mg/kg, twice daily) or vehicle control for a period of 5 days.[7]

  • Tissue Collection: After the treatment period, the mice are euthanized, and various reproductive tissues (testis, epididymis, seminal vesicle, and preputial gland) are collected.[7]

  • Protein Extraction and Analysis: The tissues are homogenized, and proteins are extracted. The levels of FAK and phosphorylated FAK (pFAKtyr397) are then analyzed by Western blotting as described in the in vitro protocol.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as a FAK-targeting PROTAC.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_inhibition Inhibition by this compound ECM ECM Integrin Integrins ECM->Integrin Activates FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Src->FAK AKT AKT PI3K->AKT Cell_Response Cell Migration, Invasion, Survival, Proliferation AKT->Cell_Response ERK->Cell_Response FC11 This compound FC11->FAK Degrades

Caption: Simplified FAK signaling pathway and the point of intervention by this compound.

Experimental_Workflow_Western_Blot A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-FAK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis & Quantification H->I

Caption: Experimental workflow for Western blot analysis of FAK degradation.

References

The PROTAC FC-11: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC-11 is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers. This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of FAK, thereby offering a promising therapeutic strategy for FAK-dependent malignancies. This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.

This compound Structure

This compound is a chimeric molecule comprising three key components: a ligand that binds to the target protein (FAK), a ligand for an E3 ubiquitin ligase (Cereblon, CRBN), and a flexible linker connecting the two.

  • FAK Ligand: The FAK-binding moiety of this compound is the potent and selective FAK inhibitor, PF-562271.[1][2] This component ensures the specific recruitment of FAK to the PROTAC complex.

  • E3 Ligase Ligand: this compound utilizes pomalidomide as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This recruits the cellular degradation machinery.

  • Linker: A polyethylene glycol (PEG)-based linker connects the FAK inhibitor and the CRBN ligand. The nature and length of the linker are critical for optimizing the formation of a stable ternary complex between FAK, this compound, and CRBN, which is essential for efficient ubiquitination and subsequent degradation.

Quantitative Data

The biological activity of this compound has been characterized by its potent FAK degradation capabilities across various cell lines.

ParameterCell LineValueReference
DC50 (Degradation Concentration 50%) TM3310 pM[1]
PA180 pM[1]
MDA-MB-436330 pM[1]
LNCaP370 pM[1]
Ramos40 pM[1]
DC90 (Degradation Concentration 90%) Not Specified1 nM[1]
Molecular Weight N/A949.91 g/mol [1]
Purity N/A≥98%
CAS Number N/A2271035-37-9

Synthesis Pathway

The synthesis of this compound involves a multi-step process that includes the synthesis of the FAK inhibitor, the E3 ligase ligand with a linker attachment point, and the final conjugation of these two moieties. While a detailed, step-by-step protocol for the entire synthesis is not publicly available, the general strategy can be outlined as follows:

  • Synthesis of the FAK inhibitor (PF-562271) derivative: The synthesis of PF-562271 has been previously described in the literature. For its incorporation into the PROTAC, a derivative of PF-562271 with a suitable functional group for linker attachment would be synthesized.

  • Synthesis of the Pomalidomide-linker intermediate: Pomalidomide is functionalized with a linker that has a reactive terminal group. This typically involves a nucleophilic substitution or an amidation reaction to attach the linker to the pomalidomide scaffold.

  • Final Conjugation: The FAK inhibitor derivative and the pomalidomide-linker intermediate are then coupled together. This final step is often achieved through a robust coupling reaction, such as an amide bond formation or a click chemistry reaction, to yield the final this compound molecule.

Synthesis_Pathway cluster_FAK_inhibitor FAK Inhibitor Synthesis cluster_E3_ligase_ligand E3 Ligase Ligand & Linker Synthesis cluster_conjugation Final Conjugation PF562271 PF-562271 Synthesis PF562271_derivative Functionalization for Linker Attachment PF562271->PF562271_derivative Modification FC11 This compound PF562271_derivative->FC11 Coupling Reaction Pomalidomide Pomalidomide Pomalidomide_linker Pomalidomide-Linker Intermediate Pomalidomide->Pomalidomide_linker Linker Attachment Pomalidomide_linker->FC11 caption Synthesis Pathway of this compound

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocols

Western Blot for FAK Degradation

This protocol is a representative method to assess the degradation of FAK in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., PA1, TM3)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-pFAK(Tyr397), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for the desired time (e.g., 8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the FAK and pFAK levels to the loading control (GAPDH).

Cell Migration Assay (Transwell Assay)

This protocol describes a method to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line (e.g., hepatocellular carcinoma cells)

  • This compound

  • Defactinib (FAK inhibitor control)

  • DMSO (vehicle control)

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum as a chemoattractant)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Crystal violet stain

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 24 hours.

  • Assay Setup:

    • Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium containing either DMSO, this compound (e.g., 100 nM), or Defactinib (e.g., 1 µM).

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 24-48 hours) to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain with crystal violet.

  • Imaging and Quantification:

    • Wash the inserts and allow them to air dry.

    • Image the stained cells using a microscope.

    • Quantify the number of migrated cells by counting cells in several random fields of view or by eluting the stain and measuring its absorbance.

Signaling Pathways and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate FAK.

FAK_Degradation_Workflow FC11 This compound Ternary_Complex FAK-FC11-CRBN Ternary Complex FC11->Ternary_Complex FAK FAK FAK->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_FAK Polyubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FAK Proteasome 26S Proteasome Ub_FAK->Proteasome Degradation FAK Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides caption This compound Mechanism of Action

Caption: The mechanism of FAK degradation induced by this compound.

FAK is a central node in various signaling pathways that regulate cell behavior. By degrading FAK, this compound can modulate these downstream pathways.

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Growth_Factor_Receptors Growth Factor Receptors Growth_Factor_Receptors->FAK pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src FAK_Src_Complex FAK/Src Complex pFAK->FAK_Src_Complex Src->FAK_Src_Complex PI3K_Akt PI3K/Akt Pathway FAK_Src_Complex->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FAK_Src_Complex->RAS_MAPK Paxillin Paxillin FAK_Src_Complex->Paxillin Rho_GTPases Rho GTPases FAK_Src_Complex->Rho_GTPases EMT Epithelial-Mesenchymal Transition (EMT) FAK_Src_Complex->EMT Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Migration Cell Migration Paxillin->Cell_Migration Rho_GTPases->Cell_Migration caption FAK Signaling Pathways

References

The Central Role of Cereblon in the Mechanism of Molecular Glues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data for a Cereblon modulator designated "FC-11." Therefore, this guide utilizes data and mechanisms associated with well-characterized Cereblon E3 ligase modulating drugs (CELMoDs), such as pomalidomide and related compounds, to illustrate the core principles of Cereblon-mediated protein degradation. The experimental protocols and quantitative data presented are representative of those used to characterize the activity of this class of molecules.

Executive Summary

Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex and a primary target for a class of therapeutic agents known as molecular glues.[1][2][3] These small molecules, by binding to Cereblon, induce a conformational change that expands the substrate repertoire of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed neosubstrates.[1][3] This process of targeted protein degradation (TPD) offers a powerful therapeutic modality to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[4] This document provides an in-depth technical guide on the mechanism of action of Cereblon-recruiting molecular glues, with a focus on the central role of Cereblon. It includes quantitative data for representative compounds, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

The CRL4CRBN E3 Ubiquitin Ligase Complex and the Molecular Glue Hypothesis

The CRL4CRBN E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system (UPS).[1] This complex consists of the scaffold protein Cullin-4 (CUL4), the adaptor protein DNA damage-binding protein 1 (DDB1), the RING finger protein ROC1, and the substrate receptor Cereblon (CRBN).[1][5] Cereblon itself is composed of a Lon-like domain and a thalidomide-binding domain (TBD), the latter of which is the binding site for molecular glue compounds.[2]

The molecular glue hypothesis posits that certain small molecules can induce an interaction between an E3 ligase and a target protein that would not normally occur.[3] In the context of Cereblon, immunomodulatory drugs (IMiDs) and other CELMoDs bind to a hydrophobic pocket in the TBD.[1] This binding event creates a novel protein-protein interaction surface on Cereblon, which facilitates the recruitment of neosubstrates.[1] This ternary complex formation (CRBN-molecular glue-neosubstrate) is essential for the subsequent ubiquitination and degradation of the neosubstrate.

The binding of a molecular glue to Cereblon can induce an allosteric rearrangement from an "open" to a "closed" conformation, which is more favorable for neosubstrate binding.[2] This conformational change is a critical step in the mechanism of action and underscores the allosteric regulatory role of these compounds.[2]

Quantitative Analysis of Molecular Glue Activity

The characterization of molecular glues involves quantitative assessment of their binding to Cereblon and their efficiency in inducing the degradation of neosubstrates. The following tables summarize representative data for well-studied Cereblon modulators.

Table 1: Cereblon Binding Affinity of Representative Molecular Glues
CompoundIC50 (nM)Ki (nM)Assay MethodReference
Thalidomide22.410.6TR-FRET[6]
(S)-Thalidomide11.0-TR-FRET[6]
(R)-Thalidomide200.4-TR-FRET[6]
Lenalidomide8.94.2TR-FRET[6]
Pomalidomide6.43.0TR-FRET[6]
CC-8850.430.20TR-FRET[6]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Neosubstrate Degradation Profile of Representative Molecular Glues
Compound (1 µM)NeosubstrateCell LineDegradation (%)Assay MethodReference
T01 (Pomalidomide analog)IKZF1MM.1SPronouncedWestern Blot[7]
T11 (Pomalidomide analog)IKZF1MM.1SPronouncedWestern Blot[7]
YKL-06-102 (PROTAC)IKZF3MM.1SSubstantialWestern Blot[7]
SAB401 (PROTAC)IKZF3MM.1SSubstantialWestern Blot[7]
Compound 9IKZF1 & IKZF3MM.1SSignificantMass Spectrometry[8][9]

PROTAC: Proteolysis Targeting Chimera, which also utilizes Cereblon. Degradation percentages are often reported as DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Signaling Pathway and Mechanism of Action

The mechanism of action of Cereblon-targeting molecular glues can be visualized as a multi-step signaling cascade.

G cluster_CRBN_complex CRL4-CRBN E3 Ligase Complex cluster_UPS Ubiquitin-Proteasome System CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 TernaryComplex Ternary Complex (CRBN-Glue-Neosubstrate) CRBN->TernaryComplex 2. Conformational Change CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides 6. Degradation FC11 Molecular Glue (e.g., this compound) FC11->CRBN 1. Binding Neosubstrate Neosubstrate Protein (e.g., IKZF1/3) Neosubstrate->TernaryComplex 3. Recruitment Ub_Neosubstrate Polyubiquitinated Neosubstrate TernaryComplex->Ub_Neosubstrate 4. Polyubiquitination Ub_Neosubstrate->Proteasome 5. Recognition

Caption: Mechanism of Cereblon-mediated protein degradation by a molecular glue.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding

This assay is used to determine the binding affinity of a compound to Cereblon in a competitive binding format.

Methodology:

  • Reagents and Materials:

    • Recombinant GST-tagged Cereblon protein.

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • BODIPY-FL labeled thalidomide (acceptor fluorophore/tracer).

    • Test compounds (e.g., this compound).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • 384-well low-volume microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In each well of the microplate, add the assay buffer, the tracer (BODIPY-FL thalidomide), the GST-Cereblon protein, and the anti-GST antibody.

    • Add the diluted test compound to the wells. Include controls with no compound (maximum FRET) and no Cereblon (background).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at a suitable wavelength (e.g., 340 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

Western Blotting for Neosubstrate Degradation

This method is used to quantify the reduction in the levels of a specific neosubstrate protein in cells treated with a molecular glue.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to an appropriate density.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Quantification:

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1). Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the neosubstrate and the loading control using densitometry software.

    • Normalize the neosubstrate band intensity to the corresponding loading control band intensity.

    • Express the protein levels in treated samples as a percentage of the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the compound concentration to determine the DC50 and Dmax values.

G start Start: Cell Culture treatment 1. Treat cells with This compound (various conc.) start->treatment lysis 2. Cell Lysis and Protein Quantification treatment->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Western Blot Transfer sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody (anti-Neosubstrate, anti-GAPDH) blocking->primary_ab secondary_ab 7. HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection 8. ECL Detection and Imaging secondary_ab->detection analysis 9. Densitometry and Data Analysis detection->analysis end End: Determine DC50/Dmax analysis->end

Caption: Experimental workflow for Western blot analysis of neosubstrate degradation.

Logical Relationships in the Molecular Glue Mechanism

The efficacy of a Cereblon-targeting molecular glue is dependent on a series of interconnected factors.

G cluster_compound Molecular Glue Properties cluster_ternary Ternary Complex cluster_degradation Degradation Outcome Compound_Affinity Binding Affinity to CRBN Ternary_Formation Ternary Complex Formation & Stability Compound_Affinity->Ternary_Formation Compound_Conc Intracellular Concentration Compound_Conc->Ternary_Formation Ubiquitination Neosubstrate Ubiquitination Ternary_Formation->Ubiquitination Degradation Proteasomal Degradation (Efficacy) Ubiquitination->Degradation

References

FC-11 PROTAC: A Technical Guide to Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of FC-11, a highly potent and selective PROTAC engineered to degrade Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of cancers, where it plays a pivotal role in cell proliferation, survival, migration, and invasion through both kinase-dependent and kinase-independent scaffolding functions. Unlike traditional kinase inhibitors that only block the catalytic activity of FAK, this compound is designed to induce the complete degradation of the FAK protein, thereby abrogating all of its oncogenic functions. This guide details the rational design of this compound, summarizes its degradation efficacy across various cell lines, outlines the key experimental protocols for its characterization, and visualizes its mechanism and relevant biological pathways.

Introduction to this compound

This compound is a heterobifunctional small molecule that emerged from a focused discovery campaign aimed at developing potent FAK-degrading PROTACs.[1][2] It is composed of three key moieties:

  • A FAK-targeting ligand: Derived from the potent FAK inhibitor PF-562271, which serves as the "warhead" to bind to the FAK protein.[3][4]

  • An E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

  • A Linker: A polyethylene glycol (PEG)-based linker that tethers the FAK inhibitor and the CRBN ligand, optimized for length and composition to facilitate the formation of a productive ternary complex between FAK and CRBN.[1]

The formation of this FAK-PROTAC-CRBN ternary complex brings the E3 ligase in close proximity to FAK, leading to the polyubiquitination of FAK and its subsequent recognition and degradation by the 26S proteasome.[1][5]

Mechanism of Action

The mechanism of this compound is a catalytic process that relies on the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a molecular bridge rather than a traditional inhibitor, allowing a single molecule of this compound to induce the degradation of multiple FAK protein molecules.

FC11_Mechanism_of_Action cluster_0 Cellular Environment FC11 This compound PROTAC FC11->FC11 Ternary FAK-FC11-CRBN Ternary Complex FC11->Ternary Binds FAK FAK Protein (Target) FAK->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds PolyUb_FAK Poly-ubiquitinated FAK Ternary->PolyUb_FAK Recruits Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_FAK->Proteasome Recognized by Degraded Degraded FAK (Peptides) Proteasome->Degraded Degrades

Figure 1: Mechanism of this compound induced FAK degradation.

Quantitative Data Summary

This compound has demonstrated exceptional potency in degrading FAK across a panel of human cancer cell lines, with DC₅₀ (half-maximal degradation concentration) values in the picomolar range after 8 hours of treatment.[1][3]

Cell LineCancer TypeDC₅₀ (pM)Reference
PA1Ovarian Cancer80[1][3]
RamosBurkitt's Lymphoma40[3][4]
TM3Leydig Cell310[3]
MDA-MB-436Breast Cancer330[3]
LNCaPProstate Cancer370[3]
Table 1: In Vitro Degradation Potency (DC₅₀) of this compound in Various Cell Lines.

Further studies in primary mouse cells also confirmed potent FAK degradation.[6]

Primary Cell TypeDC₅₀ (nM)Reference
Primary Sertoli Cells1.3[6]
Primary Germ Cells0.4[6]
Table 2: In Vitro Degradation Potency (DC₅₀) of this compound in Primary Mouse Cells.

FAK Signaling Pathway

FAK is a central node in signal transduction pathways initiated by integrins and growth factor receptors. Its activation leads to the recruitment and phosphorylation of numerous downstream targets, promoting cell survival and proliferation, primarily through the PI3K/AKT and MAPK/ERK pathways. By degrading FAK, this compound effectively shuts down these pro-tumorigenic signaling cascades.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin Activates FAK FAK Integrin->FAK Recruits & Activates RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Src Src FAK->Src Recruits & Activates FAK->PI3K Activates Grb2 Grb2/SOS FAK->Grb2 Activates Migration Cell Migration & Invasion FAK->Migration Src->FAK Phosphorylates (Tyr576/577) Src->Migration AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Synthesis_Workflow PF_Deriv 1. Synthesize PF-562271 Azide Derivative Click 3. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PF_Deriv->Click Pom_Deriv 2. Synthesize Pomalidomide -Linker-Alkyne Pom_Deriv->Click Purify 4. Purification (HPLC) Click->Purify FC11 This compound PROTAC Purify->FC11

References

Unraveling Kinase-Independent Functions of FAK: A Technical Guide to Utilizing FC-11 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the kinase-independent scaffolding functions of Focal Adhesion Kinase (FAK) and introduces a powerful methodology for their investigation using FC-11, a Proteolysis-Targeting Chimera (PROTAC) that induces the targeted degradation of FAK. By removing the entire FAK protein, this compound allows for the unambiguous study of its non-catalytic roles, a feat not achievable with traditional kinase inhibitors.

The Dual Nature of FAK: Beyond the Kinase

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. While its kinase activity has been extensively studied and targeted for therapeutic intervention, FAK also possesses critical kinase-independent functions. These scaffolding roles are mediated by its distinct protein domains, primarily the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and the C-terminal Focal Adhesion Targeting (FAT) domain. These domains facilitate a complex network of protein-protein interactions, assembling signaling complexes that are crucial for cellular processes.

Key scaffolding functions of FAK include:

  • Regulation of p53: The FAK FERM domain can interact with the tumor suppressor p53, leading to its ubiquitination and degradation, thereby promoting cell survival.

  • Formation of the FAK-Src-p130Cas complex: FAK serves as a scaffold to bring together Src kinase and the adaptor protein p130Cas, a complex that is central to cell migration and invasion.

  • Interaction with growth factor receptors and integrins: FAK's scaffolding function is essential for integrating signals from the extracellular matrix and growth factors.

This compound: A Chemical Tool for FAK Degradation

This compound is a PROTAC specifically designed to induce the degradation of FAK. It is a heterobifunctional molecule comprising three key components:

  • A FAK ligand (PF562271): This moiety binds to the FAK protein.

  • An E3 ligase ligand (Pomalidomide): This part of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • A linker: This connects the FAK and E3 ligase ligands.

By simultaneously binding to FAK and the E3 ligase, this compound brings the two into close proximity, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome. This approach effectively eliminates both the kinase and scaffolding functions of FAK, providing a powerful tool to study the consequences of complete FAK protein loss.

Quantitative Data on this compound

The following tables summarize the available quantitative data on the efficacy of this compound in degrading FAK.

Cell LineDC₅₀ (pM)Reference
TM3310[MedChemExpress Technical Data Sheet]
PA180[MedChemExpress Technical Data Sheet]
MDA-MB-436330[MedChemExpress Technical Data Sheet]
LNCaP370[MedChemExpress Technical Data Sheet]
Ramos40[MedChemExpress Technical Data Sheet]
Hep3B<100 nM[Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1]
Huh7<100 nM[Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1]

Table 1: DC₅₀ Values of this compound in Various Cell Lines. The DC₅₀ value represents the concentration of this compound required to degrade 50% of the target protein.

ParameterObservationReference
FAK Degradation in vivo>90% reduction of FAK in reproductive tissues of male mice after 5 days of treatment.[FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice]
ReversibilityFAK protein levels gradually recovered within two weeks after withdrawal of this compound treatment in mice.[FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice]
Effect on PhosphorylationThis compound (1-3000 nM, 0-9 h) inhibits FAK autophosphorylation in TM3 cells.[MedChemExpress Technical Data Sheet]
Comparison with InhibitorThis compound completely degraded FAK protein, whereas the FAK kinase inhibitor defactinib did not.[1][Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1]

Table 2: In Vivo and Mechanistic Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the kinase-independent functions of FAK using this compound.

Western Blotting to Confirm FAK Degradation

Objective: To verify the degradation of FAK protein in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-FAK, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with a dose-range of this compound (e.g., 1 pM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM) for 8-24 hours. Include a vehicle control (DMSO).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Analyze FAK Protein Interactions

Objective: To investigate the disruption of FAK's scaffolding function by examining its interaction with binding partners (e.g., p53, Src) after this compound treatment.

Materials:

  • Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

  • Anti-FAK antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Primary antibodies for western blotting (e.g., anti-p53, anti-Src).

Procedure:

  • Treat cells with this compound (e.g., 100 nM for 24 hours) or vehicle control.

  • Lyse cells in non-denaturing lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-FAK antibody overnight at 4°C.

  • Add protein A/G beads to pull down the FAK-antibody complex.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting for FAK and its interacting partners.

Transwell Invasion Assay

Objective: To assess the functional consequence of FAK degradation on cell invasion, a process highly dependent on FAK's scaffolding function.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

  • Matrigel or other basement membrane matrix.

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

  • Crystal violet staining solution.

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Pre-treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours.

  • Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Elute the stain and quantify the absorbance, or count the number of invaded cells under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

FAK_Degradation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis cluster_functional_assay Functional Assay start Seed Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis invasion Transwell Invasion Assay treatment->invasion wb Western Blot for FAK Degradation lysis->wb coip Co-IP for Protein Interactions lysis->coip end Data Analysis and Interpretation wb->end Confirm FAK Degradation coip->end Assess Disruption of Scaffolding invasion->end Evaluate Functional Outcome

Caption: Experimental workflow for studying FAK's kinase-independent functions using this compound.

FAK_Scaffolding_Signaling cluster_scaffold FAK Scaffolding Complex cluster_p53 p53 Regulation FAK FAK Src Src FAK->Src recruits p130Cas p130Cas FAK->p130Cas recruits Src->p130Cas phosphorylates Migration Cell Migration p130Cas->Migration promotes p53 p53 MDM2 MDM2 p53->MDM2 recruits Degradation p53->Degradation leads to MDM2->p53 ubiquitinates FAK_p53 FAK FAK_p53->p53 binds Integrins Integrins Integrins->FAK GrowthFactors Growth Factor Receptors GrowthFactors->FAK Survival Cell Survival Degradation->Survival promotes

Caption: Key signaling pathways involving FAK's scaffolding function.

FC11_Mechanism FC11 This compound FAK FAK Protein FC11->FAK binds CRBN CRBN E3 Ligase FC11->CRBN binds TernaryComplex Ternary Complex (FAK-FC11-CRBN) FAK->TernaryComplex CRBN->TernaryComplex Ubiquitination Ubiquitination of FAK TernaryComplex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation FAK Degradation Proteasome->Degradation mediates

Caption: Mechanism of action of this compound as a FAK-targeting PROTAC.

By employing this compound in conjunction with the detailed protocols and understanding of the underlying signaling pathways outlined in this guide, researchers can effectively dissect the multifaceted kinase-independent roles of FAK, paving the way for novel therapeutic strategies targeting this key signaling node.

References

The Effect of FC-11 on FAK Autophosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effect of FC-11 on Focal Adhesion Kinase (FAK) autophosphorylation. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to investigate this interaction further.

Introduction to FAK and its Autophosphorylation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival. The activation of FAK is a critical event initiated by its autophosphorylation at the tyrosine 397 residue (Tyr397). This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of other downstream targets. Dysregulation of FAK activity is implicated in various pathologies, including cancer metastasis, making it a compelling target for therapeutic intervention.

This compound: A PROTAC FAK Degrader

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target FAK for degradation. Unlike traditional kinase inhibitors that block the enzyme's active site, this compound functions by recruiting an E3 ubiquitin ligase to FAK, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in the depletion of the entire FAK protein, including its autophosphorylated form.

Quantitative Analysis of this compound's Effect on FAK and its Autophosphorylation

This compound has been demonstrated to be a highly potent degrader of FAK in various cell lines. The degradation of FAK also leads to a concomitant reduction in the levels of autophosphorylated FAK at Tyr397 (p-FAK Tyr397).

Table 1: Dose-Dependent Degradation of FAK by this compound in Various Cell Lines
Cell LineDC50 (pM)
TM3310
PA180
MDA-MB-436330
LNCaP370
Ramos40

Data sourced from chemical supplier information.[1][2]

Table 2: Effect of this compound on FAK Autophosphorylation in TM3 Cells
Treatment Time (hours)This compound Concentration (nM)Observation
3100Near complete degradation of pFAK Tyr397
0.5 - 91 - 3000Inhibition of FAK autophosphorylation

Data sourced from chemical supplier information.[2][3][4]

Experimental Protocols

Western Blot Analysis of FAK and p-FAK (Tyr397) Levels Following this compound Treatment

This protocol outlines the procedure for treating cultured cells with this compound and subsequently analyzing the protein levels of total FAK and phosphorylated FAK at Tyr397 by Western blot.

Materials:

  • Cell culture medium and supplements

  • Cultured cells of interest (e.g., TM3, PA1)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 7.5) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-FAK

    • Rabbit anti-phospho-FAK (Tyr397)

    • Mouse or Rabbit anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 3000 nM) for the desired time points (e.g., 0.5, 1, 3, 6, 9 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against total FAK or p-FAK (Tyr397) (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software. The levels of p-FAK can be normalized to total FAK or the loading control.

Signaling Pathways and Visualizations

FAK Activation and Downstream Signaling Pathway

The following diagram illustrates the canonical FAK signaling pathway, initiated by integrin clustering and leading to the activation of downstream effectors.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin binds FAK_inactive Inactive FAK Integrin->FAK_inactive recruits & activates FAK_active Active FAK (p-Tyr397) FAK_inactive->FAK_active Autophosphorylation on Tyr397 Src Src Kinase FAK_active->Src recruits FAK_Src_complex FAK-Src Complex FAK_active->FAK_Src_complex Src->FAK_active phosphorylates other sites Src->FAK_Src_complex Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src_complex->Downstream activates Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses regulates

Caption: FAK activation pathway.

Mechanism of Action of this compound

This diagram depicts the mechanism by which this compound induces the degradation of FAK.

FC11_Mechanism FC11 This compound (PROTAC) Ternary_Complex Ternary Complex (FAK-FC11-E3 Ligase) FC11->Ternary_Complex FAK FAK Protein (including p-FAK) FAK->Ternary_Complex Ub_FAK Ubiquitinated FAK E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin recruits Ubiquitin->FAK tags for degradation Proteasome Proteasome Ub_FAK->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation degrades into

Caption: this compound mediated FAK degradation.

Experimental Workflow for Analyzing this compound's Effect

The following workflow outlines the key steps in an experiment designed to quantify the effect of this compound on FAK autophosphorylation.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer probing Immunoprobing: 1. p-FAK (Tyr397) 2. Total FAK 3. Loading Control (e.g., β-actin) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometric Analysis & Normalization detection->analysis end End: Quantitative Results analysis->end

Caption: Western blot workflow.

References

Methodological & Application

FC-11: A Potent FAK Degrader for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1][2][3] FC-11 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FAK.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of this compound, summarizing key data and outlining the underlying signaling pathways.

This compound is a bifunctional molecule that links the FAK inhibitor PF562271 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][4][7] This design allows this compound to recruit FAK to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] By degrading the entire FAK protein, this compound ablates both its kinase-dependent and kinase-independent scaffolding functions, offering a more comprehensive inhibition of FAK signaling compared to traditional kinase inhibitors.[2][7]

FAK Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the central role of FAK in cell signaling and the mechanism by which this compound induces its degradation.

FAK_Signaling_and_FC11_Action cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular cluster_protac This compound Mechanism Integrins Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation Downstream Downstream Signaling (Migration, Proliferation, Survival) pFAK->Downstream Src->pFAK Phosphorylation FC11 This compound CRBN CRBN E3 Ligase FC11->CRBN Binds FAK_protac FAK FC11->FAK_protac Binds Ub Ubiquitin CRBN->Ub Recruits Ternary Ub->FAK_protac Ubiquitination Proteasome Proteasome Degraded_FAK Degraded FAK Proteasome->Degraded_FAK Degradation FAK_protac->Proteasome Enters

Caption: FAK signaling cascade and the mechanism of this compound-mediated FAK degradation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.

Table 1: In Vitro Degradation Efficiency of this compound

Cell Line DC50 (pM) Reference
TM3 310 [6]
PA1 80 [6]
MDA-MB-436 330 [6]
LNCaP 370 [6]

| Ramos | 40 |[6] |

Table 2: In Vivo FAK Degradation with this compound

Animal Model Tissue Dosage Treatment Duration FAK Degradation Reference
Male C57BL/6N Mice Reproductive Tissues (Testis, Epididymis, etc.) 20 mg/kg, twice daily (intraperitoneal) 5 days >90% [8]

| Nude Mice (HCC Lung Metastasis Model) | Lung Tissue | Not specified | Not specified | Significant degradation compared to vehicle and defactinib |[7] |

Detailed Experimental Protocols

In Vivo FAK Degradation Assessment in Mice

This protocol is adapted from studies assessing FAK degradation in murine tissues following this compound administration.[8]

1. Animal Model:

  • Species: C57BL/6N mice, 10 weeks old, male.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Reagent Preparation:

  • This compound Formulation: Prepare a solution of this compound for intraperitoneal (IP) injection. The vehicle control should be prepared in parallel. The specific vehicle composition should be optimized for solubility and biocompatibility.

3. Dosing and Administration:

  • Dosage: 20 mg/kg body weight.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency: Twice daily (BID).

  • Duration: 5 consecutive days.

  • Control Groups: Include a vehicle control group and potentially a group treated with a FAK inhibitor like PF562271 (10 mg/kg, BID) for comparison.[8]

4. Tissue Collection and Processing:

  • Euthanasia: At the end of the treatment period, euthanize mice using an approved method.

  • Tissue Harvest: Immediately dissect the tissues of interest (e.g., reproductive tissues, tumor tissues).

  • Sample Preparation: Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis. For protein analysis, homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.

5. Analysis of FAK Degradation:

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total FAK and phosphorylated FAK (e.g., pFAK Tyr397).

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Immunohistochemistry/Immunofluorescence:

    • Fix tissues in formalin and embed in paraffin.

    • Perform antigen retrieval on tissue sections.

    • Incubate with primary antibodies against FAK.

    • Use appropriate secondary antibodies and detection reagents to visualize FAK expression and localization within the tissue.

In Vivo Tumor Metastasis Model

This protocol is a general guideline based on a study investigating the effect of this compound on hepatocellular carcinoma (HCC) metastasis.[7]

1. Cell Culture and Animal Model:

  • Cell Line: Use a metastatic cancer cell line (e.g., HCC cells).

  • Animal Model: Immunocompromised mice (e.g., nude mice).

2. Tumor Cell Implantation:

  • Metastasis Model: To establish a lung metastasis model, inject cancer cells intravenously (e.g., via the tail vein).

3. Treatment Protocol:

  • Treatment Groups:

    • Vehicle Control

    • This compound

    • FAK inhibitor (e.g., defactinib)

  • Dosing and Administration: The specific dose, route, and schedule for this compound in a tumor model should be optimized. Based on other in vivo studies, an IP route is feasible.[8]

4. Assessment of Metastasis:

  • Endpoint: Euthanize mice at a predetermined endpoint (e.g., after a specific number of weeks or when clinical signs are observed).

  • Metastasis Quantification:

    • Harvest lungs and count the number of metastatic nodules on the surface.

    • Perform histological analysis (e.g., H&E staining) on lung sections to confirm and quantify metastatic lesions.

5. Pharmacodynamic Analysis:

  • Tissue Collection: Collect lung tissues (and primary tumors if applicable).

  • Protein Analysis: Perform Western blotting on tissue lysates to assess the levels of total FAK, pFAK, and markers of epithelial-mesenchymal transition (EMT) such as E-cadherin and vimentin.[7]

Experimental Workflow and Logic

The following diagram outlines the logical flow of an in vivo experiment to evaluate this compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis AnimalModel Select Animal Model (e.g., Nude Mice for Xenograft) CellImplantation Implant Tumor Cells (e.g., IV for Metastasis Model) AnimalModel->CellImplantation GroupAllocation Randomize into Treatment Groups (Vehicle, this compound, FAKi) CellImplantation->GroupAllocation Dosing Administer Treatment (e.g., IP Injection, Daily) GroupAllocation->Dosing Monitoring Monitor Animal Health and Tumor Growth Dosing->Monitoring Endpoint Euthanize at Endpoint Monitoring->Endpoint TissueHarvest Harvest Tumors and Organs Endpoint->TissueHarvest Metastasis Quantify Metastasis (Nodule Count, Histology) TissueHarvest->Metastasis PD_Analysis Pharmacodynamic Analysis (Western Blot for FAK, pFAK, EMT markers) TissueHarvest->PD_Analysis

Caption: Logical workflow for an in vivo study of this compound in a cancer model.

References

Application Notes and Protocols for FC-11 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "FC-11" is not a standardized identifier in the available scientific literature for a single compound targeting triple-negative breast cancer (TNBC). However, research into novel therapeutic agents for TNBC has highlighted two promising compounds that align with this designation: Formosanin C (FC) , a natural saponin, and a synthetic molecule referred to as Compound 11 , which acts as an estrogen-related receptor alpha (ERRα) inverse agonist. This document provides detailed application notes and protocols for the use of both compounds in TNBC cell lines, based on published research.

Section 1: Formosanin C (FC) in TNBC

Formosanin C has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in TNBC cells. This section details its mechanism and application.

Mechanism of Action

Formosanin C induces ferroptosis in TNBC cells, particularly the MDA-MB-231 cell line, by disrupting iron and redox homeostasis. Its key molecular targets include:

  • Glutathione Peroxidase 4 (GPX4): FC treatment leads to the depletion of GPX4, a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), thereby preventing ferroptosis.

  • System Xc- (xCT/SLC7A11): FC downregulates the expression of xCT, a cystine/glutamate antiporter, which limits the intracellular availability of cysteine for glutathione (GSH) synthesis. GSH is an essential cofactor for GPX4 activity.

  • Ferroportin: FC treatment also results in the downregulation of ferroportin, a protein that mediates iron export from the cell, leading to intracellular iron accumulation and increased ROS production via the Fenton reaction.

  • Ferritinophagy: Evidence suggests that FC induces ferritinophagy, the autophagic degradation of the iron-storage protein ferritin, which further contributes to the increase in the labile iron pool.[1][2][3]

This multi-pronged attack on the cellular antioxidant defense system and iron metabolism makes TNBC cells, which are often more susceptible to ferroptosis, vulnerable to FC-induced cell death.[1]

Data Presentation: Formosanin C (FC)

The following tables summarize the quantitative effects of Formosanin C on TNBC cell lines.

Table 1: Effect of Formosanin C on Cell Viability and Protein Expression in MDA-MB-231 Cells

ParameterTreatmentResultReference
Cell Growth Inhibition10 µM FC for 24hSignificant suppression of cell growth[1]
GPX4 Protein LevelFC TreatmentSignificant decrease[1][2]
xCT (SLC7A11) Protein LevelFC Treatment (24h and 48h)Significant decrease[2]
Ferroportin Protein LevelFC Treatment (24h)Significant decrease[2]
FTH1 Protein LevelFC Treatment (24h)Increase[2]
LC3-II/LC3-I RatioFC Treatment (24h and 48h)Increase[2]

Table 2: Formosanin C in Combination with Cisplatin in MDA-MB-231 Cells

ParameterTreatmentResultReference
Cell Growth Inhibition2 µM FC + CisplatinSignificantly enhanced cell growth inhibition compared to Cisplatin alone
Experimental Protocols: Formosanin C (FC)

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Formosanin C on TNBC cells.

  • Materials:

    • MDA-MB-231 cells

    • DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin

    • Formosanin C (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Formosanin C (e.g., 0, 1, 5, 10, 20 µM) for 24 or 48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lipid ROS Assay

  • Objective: To measure the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

  • Materials:

    • MDA-MB-231 cells

    • Formosanin C

    • C11-BODIPY(581/591) fluorescent probe

    • Flow cytometer

  • Protocol:

    • Treat MDA-MB-231 cells with Formosanin C at the desired concentration and time point.

    • Harvest the cells and wash with PBS.

    • Incubate the cells with C11-BODIPY(581/591) at a final concentration of 2.5 µM for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

3. Western Blot Analysis

  • Objective: To determine the effect of Formosanin C on the expression of key ferroptosis-related proteins.

  • Materials:

    • MDA-MB-231 cells

    • Formosanin C

    • RIPA lysis buffer with protease inhibitors

    • Primary antibodies against GPX4, xCT (SLC7A11), Ferroportin, and β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Treat MDA-MB-231 cells with Formosanin C.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

Signaling Pathway and Workflow Diagrams

Formosanin_C_Ferroptosis_Pathway FC Formosanin C (FC) xCT xCT (SLC7A11) Downregulation FC->xCT GPX4 GPX4 Depletion FC->GPX4 Ferroportin Ferroportin Downregulation FC->Ferroportin Ferritinophagy Ferritinophagy Induction FC->Ferritinophagy Cystine Decreased Cystine Uptake xCT->Cystine Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibition Iron_In Increased Intracellular Iron Ferroportin->Iron_In Inhibition of Export Ferritinophagy->Iron_In Release from Ferritin GSH GSH Depletion Cystine->GSH GSH->GPX4 Iron_In->Lipid_ROS Fenton Reaction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Formosanin C induces ferroptosis in TNBC cells.

Experimental_Workflow_FC cluster_invitro In Vitro Experiments Cell_Culture Culture MDA-MB-231 Cells Treatment Treat with Formosanin C Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS_Assay Lipid ROS Assay (C11-BODIPY) Treatment->ROS_Assay Western_Blot Western Blot (GPX4, xCT, etc.) Treatment->Western_Blot

Caption: In vitro experimental workflow for Formosanin C.

Section 2: Compound 11 (ERRα Inverse Agonist) in TNBC

Compound 11 is a novel synthetic molecule that functions as an inverse agonist of the estrogen-related receptor alpha (ERRα), a key regulator of cellular metabolism and a therapeutic target in TNBC.

Mechanism of Action

ERRα is a constitutively active orphan nuclear receptor that promotes the expression of genes involved in mitochondrial biogenesis, glucose metabolism, and cell proliferation. In TNBC, high expression of ERRα is associated with a poor prognosis. Compound 11 exerts its anti-cancer effects by:

  • Binding to ERRα: It directly binds to the ligand-binding domain of ERRα.

  • Inhibiting Transcriptional Activity: As an inverse agonist, it represses the constitutive transcriptional activity of ERRα, leading to the downregulation of its target genes.

  • Inducing Apoptosis and Cell Cycle Arrest: By inhibiting ERRα signaling, Compound 11 can induce apoptosis and cause cell cycle arrest in TNBC cells.

  • Suppressing Migration and Invasion: Inhibition of ERRα by Compound 11 has been shown to reduce the migratory and invasive potential of TNBC cells.[4]

Data Presentation: Compound 11

The following tables summarize the quantitative effects of Compound 11 on TNBC and other breast cancer cell lines.

Table 3: IC50 Values of Compound 11 in Breast Cancer Cell Lines (24h treatment)

Cell LineSubtypeIC50 (µM)Reference
MDA-MB-231TNBC2.50[5]
HCC-1937TNBC2.91[5]
MCF-7ER+1.83[5]

Table 4: Effect of Compound 11 on Cell Viability and Function in MDA-MB-231 Cells

ParameterTreatmentResultReference
Cell Viability (48h)10 µM~50% reduction[5]
Colony Formation1 µM (7 days)Significant reduction[2]
Cell Migration3 µM (24h)Significant inhibition
Cell Invasion3 µM (24h)Significant inhibition
Experimental Protocols: Compound 11

1. Cell Viability Assay (CCK-8)

  • Objective: To measure the effect of Compound 11 on the viability of TNBC cells.

  • Materials:

    • MDA-MB-231 or HCC-1937 cells

    • Appropriate cell culture medium

    • Compound 11 (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • 96-well plates

  • Protocol:

    • Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound 11 for 24 or 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm.

    • Calculate the IC50 value using appropriate software.[5]

2. Colony Formation Assay

  • Objective: To assess the long-term effect of Compound 11 on the proliferative capacity of single cells.

  • Materials:

    • MDA-MB-231 cells

    • Compound 11

    • 6-well plates

    • Crystal violet staining solution

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat the cells with low concentrations of Compound 11 (e.g., 0.3, 1 µM).

    • Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

    • When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.

    • Wash with water, air dry, and count the number of colonies (typically >50 cells).[2]

3. Transwell Migration and Invasion Assay

  • Objective: To evaluate the effect of Compound 11 on the migratory and invasive potential of TNBC cells.

  • Materials:

    • MDA-MB-231 cells

    • Compound 11

    • Transwell inserts (8 µm pore size)

    • Matrigel (for invasion assay)

    • Serum-free medium and medium with 10% FBS (chemoattractant)

    • Crystal violet

  • Protocol:

    • For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

    • Resuspend MDA-MB-231 cells in serum-free medium containing Compound 11 at the desired concentrations.

    • Add the cell suspension to the upper chamber of the transwell insert.

    • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

    • Incubate for 24 hours.

    • Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

    • Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.

    • Count the stained cells under a microscope.[4]

Signaling Pathway and Workflow Diagrams

Compound11_ERRa_Pathway Compound11 Compound 11 ERRa ERRα Compound11->ERRa Inverse Agonist Target_Genes Target Gene Expression (e.g., VEGF, WNT11) ERRa->Target_Genes Apoptosis Apoptosis ERRa->Apoptosis Inhibition of Anti-Apoptotic Signals Cell_Functions Cellular Functions Target_Genes->Cell_Functions Proliferation Proliferation Cell_Functions->Proliferation Metabolism Metabolism Cell_Functions->Metabolism Migration Migration/Invasion Cell_Functions->Migration Experimental_Workflow_C11 cluster_invitro_c11 In Vitro Experiments Cell_Culture_C11 Culture TNBC Cells (MDA-MB-231, HCC-1937) Treatment_C11 Treat with Compound 11 Cell_Culture_C11->Treatment_C11 Viability_C11 Cell Viability (CCK-8) & IC50 Treatment_C11->Viability_C11 Colony_Formation Colony Formation Assay Treatment_C11->Colony_Formation Migration_Invasion Transwell Migration/Invasion Assay Treatment_C11->Migration_Invasion

References

Application Notes and Protocols: FC-11 (5-Fluorocytosine) in Glioblastoma Multiforme Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, involving surgery, radiation, and chemotherapy, offers limited survival benefits, underscoring the urgent need for novel therapeutic strategies. One such innovative approach is a gene therapy system utilizing a retroviral replicating vector, Toca 511 (vocimagene amiretrorepvec), in combination with the prodrug Toca FC, an extended-release formulation of 5-fluorocytosine (5-FC). This system is designed to selectively convert the non-toxic prodrug 5-FC into the potent anticancer agent 5-fluorouracil (5-FU) directly within the tumor microenvironment, thereby minimizing systemic toxicity and mounting a localized anti-tumor response.

This document provides detailed application notes and protocols for researchers studying the Toca 511 & Toca FC system in the context of glioblastoma research.

Mechanism of Action

The therapeutic strategy involves two key components:

  • Toca 511 (Vocimagene Amiretrorepvec) : An investigational, non-lytic, retroviral replicating vector (RRV) engineered to carry a modified version of the yeast cytosine deaminase (CD) gene. Toca 511 is designed to selectively infect and spread within actively dividing cancer cells.[1] Due to defects in innate and adaptive immune responses within tumors, the vector can replicate and propagate through the cancerous mass.[1]

  • Toca FC (5-Fluorocytosine, 5-FC) : An orally administered, extended-release formulation of the antifungal agent 5-fluorocytosine. 5-FC is relatively non-toxic to human cells and can cross the blood-brain barrier.

The core of this therapy lies in the enzymatic conversion of 5-FC to 5-FU. Tumor cells infected with Toca 511 express the yeast CD enzyme, which deaminates 5-FC into 5-FU.[2] 5-FU is a well-known chemotherapeutic agent that acts as a pyrimidine analog, inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to the death of rapidly dividing cancer cells.[3] This localized production of 5-FU within the tumor is proposed to have a dual mechanism of action: direct cancer cell killing and subsequent activation of a systemic anti-tumor immune response.[4] The killing of tumor cells and immunosuppressive myeloid cells (like myeloid-derived suppressor cells and tumor-associated macrophages) by the locally produced 5-FU is believed to trigger a durable, tumor-specific immunity.[1]

Toca_FC_Mechanism cluster_blood Systemic Circulation cluster_brain Brain (Tumor Microenvironment) cluster_tumor_cell Glioblastoma Cell TocaFC_oral Oral Toca FC (5-Fluorocytosine) TocaFC_in 5-FC TocaFC_oral->TocaFC_in Crosses BBB Toca511 Toca 511 Injection RRV Retroviral Replicating Vector (RRV) [Infects & Spreads] CD_gene Yeast Cytosine Deaminase (CD) Gene RRV->CD_gene Delivers CD_enzyme CD Enzyme CD_gene->CD_enzyme Expresses FU_5 5-Fluorouracil (5-FU) TocaFC_in->FU_5 Converted by CellDeath Tumor Cell Death (Apoptosis) FU_5->CellDeath Induces ImmuneActivation Anti-Tumor Immune Activation CellDeath->ImmuneActivation Triggers

Mechanism of Toca 511 & Toca FC in Glioblastoma.

Preclinical Data Summary

Preclinical studies in immunocompetent mouse models of glioblastoma have demonstrated the potential efficacy of the Toca 511 and 5-FC combination therapy. These studies have shown that this treatment can lead to tumor eradication and prolonged survival.[5]

ParameterCell Line/ModelTreatment GroupResultReference
Survival Syngeneic Orthotopic Glioma (B6C3F1 mice)Toca 511 + 5-FCProlonged survival > 5 months[6][7]
Tumor Burden Human Glioma Xenografts (Nude Mice)pCMV-CD transfected U251 cells + 5-FCDramatically decreased tumor volume and weight[2]
5-FU Conversion Syngeneic Glioma ModelToca 511 + 5-FCHighly efficient intratumoral conversion of 5-FC to 5-FU[6][7]
Vector Spread Syngeneic Glioma ModelToca 511Extensive and tumor-specific viral spread[7]
Safety Syngeneic Glioma ModelToca 511 + 5-FC (high dose)No safety-related findings observed in mice[6][7]

Experimental Protocols

Below are generalized protocols for in vitro and in vivo experiments to evaluate the Toca 511/5-FC system in glioblastoma research. These should be adapted based on specific experimental goals and institutional guidelines.

In Vitro 5-FC Sensitivity Assay (Post-Transduction)

This protocol determines the sensitivity of glioblastoma cells to 5-FC after they have been transduced with a cytosine deaminase-expressing vector.

Materials:

  • Glioblastoma cell lines (e.g., U251, U87)

  • Eukaryotic expression plasmid with CD gene (e.g., pCMV-CD) or retroviral vector (Toca 511)

  • Transfection reagent or viral transduction reagents

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Fluorocytosine (5-FC) stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Transduction/Transfection:

    • Seed glioblastoma cells in a 6-well plate.

    • Transfect or transduce cells with the CD-expressing vector according to the manufacturer's protocol.

    • Select for stably transduced/transfected cells if required (e.g., using an antibiotic resistance marker).

    • Establish a control cell line using a vector without the CD gene or untransduced cells.

  • Cell Seeding:

    • Trypsinize and count both CD-expressing and control cells.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • 5-FC Treatment:

    • Prepare serial dilutions of 5-FC in complete culture medium. A typical concentration range would be 0.1 µM to 1 mM.

    • Remove the old medium from the cells and add 100 µL of the 5-FC dilutions to the respective wells. Include a no-drug control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the no-drug control wells.

    • Plot the cell viability against the log of the 5-FC concentration and calculate the IC50 value. Untransduced cells should show high resistance to 5-FC.

In_Vitro_Workflow start Start transduce Transduce GBM Cells with Toca 511 start->transduce seed Seed Cells in 96-Well Plate transduce->seed treat Treat with Serial Dilutions of 5-FC seed->treat incubate Incubate for 72-96 hours treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Workflow for In Vitro 5-FC Sensitivity Assay.
In Vivo Orthotopic Glioblastoma Model

This protocol outlines the assessment of Toca 511 and 5-FC efficacy in an immunocompetent mouse model.

Materials:

  • Immunocompetent mice (e.g., B6C3F1)

  • Syngeneic glioma cell line (e.g., Tu-2449)

  • Toca 511 vector

  • 5-Fluorocytosine (for oral or IP administration)

  • Stereotactic injection apparatus

  • Animal imaging system (e.g., for bioluminescence imaging if cells are luciferase-tagged)

  • Standard animal care and surgical equipment

Protocol:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Using a stereotactic frame, intracranially inject glioma cells into the striatum. A typical injection might be 5 x 10^4 cells in 2 µL of PBS.

    • Allow tumors to establish for 5-7 days. Tumor growth can be monitored via bioluminescence imaging if applicable.

  • Toca 511 Administration:

    • On day 7 post-tumor implantation, administer Toca 511 via a single intratumoral injection using the same stereotactic coordinates. The vector dose should be determined from pilot studies.

    • Include control groups receiving a vehicle injection.

  • 5-FC Administration:

    • Begin administration of 5-FC approximately 5-7 days after Toca 511 injection to allow for vector spread.

    • 5-FC can be administered via intraperitoneal (IP) injection or oral gavage. A typical regimen might be 500 mg/kg daily for 7 consecutive days, followed by a 7-day rest period, repeated for several cycles.[5]

    • Control groups should include: Tumor only, Tumor + Toca 511 only, and Tumor + 5-FC only.

  • Monitoring and Endpoint:

    • Monitor the mice daily for health status and neurological symptoms.

    • Track tumor growth using imaging if possible.

    • The primary endpoint is typically overall survival. The experiment is concluded when mice reach a humane endpoint (e.g., significant weight loss, severe neurological deficits).

  • Tissue Analysis (Optional):

    • At the endpoint, brains can be harvested for histological analysis (H&E staining), immunohistochemistry (to detect CD protein expression), or HPLC to measure intratumoral 5-FU concentrations.

Conclusion

The Toca 511 and Toca FC gene therapy system represents a promising strategy for the treatment of glioblastoma multiforme. Its unique mechanism of localized chemotherapy production and subsequent immune activation offers a compelling alternative to conventional treatments. The protocols and data presented here provide a framework for researchers to investigate this therapeutic approach further, with the ultimate goal of translating these findings into effective clinical outcomes for patients with this devastating disease.

References

Application Notes and Protocols: Investigating Fibrosis with FC-11 FAK Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, such as collagen, leading to scarring and disruption of normal tissue architecture and function. A key cellular mediator of fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for excessive ECM production. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has been identified as a crucial signaling molecule in myofibroblast differentiation and the progression of fibrotic diseases.[1][2] FAK integrates signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4] Its activation is a hallmark of fibrotic cells, making it a compelling therapeutic target.[1]

FC-11 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of FAK.[5][6][7] As a heterobifunctional molecule, this compound links the FAK inhibitor PF-562271 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][8] This targeted degradation approach offers a powerful tool to investigate both the kinase-dependent and the kinase-independent scaffolding functions of FAK in fibrosis, providing a distinct advantage over traditional small-molecule inhibitors which only block kinase activity.[8]

These application notes provide a summary of this compound's properties and detailed protocols for its use in fibrosis research.

This compound: Mechanism of Action

This compound operates through the ubiquitin-proteasome system to induce the degradation of its target protein, FAK. The molecule forms a ternary complex between FAK and the CRBN E3 ubiquitin ligase.[5][9] This proximity induces the poly-ubiquitination of FAK, marking it for subsequent degradation by the 26S proteasome. This process is rapid, efficient, and can be reversed upon washout of the compound.[5] The degradation is confirmed to be CRBN-mediated and proteasome-dependent, as co-treatment with an excess of CRBN ligand (pomalidomide) or with a proteasome inhibitor (like MG132) rescues FAK from degradation.[5]

FC11_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery FC11 This compound Ternary_Complex Ternary Complex (FAK-FC11-CRBN) FC11->Ternary_Complex FAK_ligand FAK Ligand (PF-562271) Linker Linker FAK_ligand->Linker CRBN_ligand E3 Ligase Ligand (Pomalidomide) CRBN_ligand->Linker FAK FAK Protein FAK->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin (Ub) Ub->Ternary_Complex Ub_FAK Poly-ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub_FAK->Proteasome

Caption: Mechanism of this compound induced FAK degradation.

Data Presentation: In Vitro Efficacy of this compound

This compound demonstrates high potency in degrading FAK across various cell lines, with DC₅₀ (half-maximal degradation concentration) values in the picomolar range after an 8-hour treatment.[5]

Table 1: FAK Degradation (DC₅₀) by this compound in Various Cell Lines

Cell Line DC₅₀ (pM) Reference
Ramos 40 [5][6]
PA1 80 [5][6]
TM3 310 [5][6]
MDA-MB-436 330 [5][6]

| LNCaP | 370 |[5][6] |

This compound is also highly effective at inhibiting the autophosphorylation of FAK at Tyrosine 397 (pFAKtyr397), a key step in FAK activation. It achieves near-complete degradation of pFAKtyr397 within 3 hours at a concentration of 100 nM in TM3 cells.[10]

Table 2: Key Characteristics of this compound

Parameter Description Reference
Target Focal Adhesion Kinase (FAK) [5]
Mechanism PROTAC-mediated degradation via CRBN E3 Ligase [5][8]
FAK Ligand PF-562271 [5][6][7]
E3 Ligase Ligand Pomalidomide [6][10]
Effect on pFAKtyr397 Potent inhibition of autophosphorylation [5][10]
Reversibility FAK levels recover after compound washout [5][10]

| Solubility | Soluble to 100 mM in DMSO | |

Application in Fibrosis Research

FAK signaling is a central node in the progression of fibrosis. It is activated by pro-fibrotic stimuli like TGF-β and mechanical stress, leading to myofibroblast activation and ECM deposition.[1][2][11] By degrading FAK, this compound allows for a thorough investigation of its role in these processes.

FAK_Signaling_Fibrosis TGFb TGF-β FAK FAK TGFb->FAK Integrins Integrins / ECM Integrins->FAK Mechanical_Stress Mechanical Stress Mechanical_Stress->FAK PI3K PI3K / AKT FAK->PI3K ERK ERK FAK->ERK via Ras/MEK JNK JNK FAK->JNK Myofibroblast Myofibroblast Differentiation PI3K->Myofibroblast Proliferation Cell Proliferation & Survival ERK->Proliferation JNK->Myofibroblast ECM_Production ECM Production (Collagen, etc.) Myofibroblast->ECM_Production FC11 This compound FC11->FAK  Degrades

Caption: FAK signaling in fibrosis and the intervention point for this compound.

Experimental Protocols

Protocol 1: In Vitro Investigation of this compound on Fibroblasts

This protocol outlines a general workflow for treating cultured fibroblasts (e.g., primary lung, cardiac, or hepatic stellate cells) with this compound to assess its anti-fibrotic potential.

InVitro_Workflow Start 1. Seed Fibroblasts Stimulate 2. Stimulate with Pro-fibrotic Agent (e.g., TGF-β) Start->Stimulate Treat 3. Treat with this compound (Dose-Response) Stimulate->Treat Incubate 4. Incubate (e.g., 8-48 hours) Treat->Incubate Analysis 5. Harvest Cells & Supernatant for Analysis Incubate->Analysis Viability Cell Viability (MTT/MTS Assay) Analysis->Viability Western Protein Expression (Western Blot for FAK, α-SMA, Collagen I) Analysis->Western IHC Protein Localization (Immunofluorescence for α-SMA) Analysis->IHC

Caption: Experimental workflow for in vitro analysis of this compound.

A. Cell Culture and Treatment

  • Culture fibroblasts (e.g., NIH/3T3, primary human lung fibroblasts, or hepatic stellate cell line LX-2) in appropriate media (e.g., DMEM with 10% FBS).

  • Seed cells in multi-well plates at a density that allows for confluence after the desired experiment duration.[12]

  • Allow cells to adhere and grow for 24 hours.

  • (Optional) Starve cells in low-serum media (e.g., 0.5% FBS) for 12-24 hours to synchronize them.

  • Induce a fibrotic phenotype by treating cells with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 8, 24, or 48 hours). Include a vehicle control (DMSO) at the highest equivalent volume.

B. Cell Viability Assay (MTT/MTS Protocol)

  • At the end of the treatment period, add MTT or MTS reagent to each well according to the manufacturer's protocol (e.g., 10-20 µL per 100 µL of media).[13][14]

  • Incubate the plate at 37°C for 1-4 hours.[13][14]

  • If using MTT, add the solubilization solution (e.g., 100 µL of a DMSO/isopropanol-based solution) and mix to dissolve the formazan crystals.[12][13]

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[13][14]

  • Calculate cell viability as a percentage relative to the vehicle-treated control.[15]

Protocol 2: Western Blotting for FAK and Fibrosis Markers

This protocol is for detecting levels of total FAK, phosphorylated FAK, and fibrosis markers like α-smooth muscle actin (α-SMA) and Collagen Type I.

  • Sample Preparation:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[16]

    • Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer at 95-100°C for 5 minutes.[16]

    • Load samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 8-10% acrylamide).

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[17][18]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

      • Recommended Primary Antibodies: Anti-FAK, Anti-phospho-FAK (Tyr397), Anti-α-SMA, Anti-Collagen I, Anti-β-actin (as a loading control).

    • Wash the membrane three times for 5-10 minutes each with TBST.[17]

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Immunohistochemistry (IHC) for Fibrosis in Tissue Sections

This protocol can be used to assess fibrotic markers in animal models of fibrosis (e.g., bleomycin-induced lung fibrosis or CCl₄-induced liver fibrosis) treated with this compound.[19][20][21]

  • Tissue Preparation:

    • Fix harvested tissues in 10% neutral buffered formalin or 4% paraformaldehyde (PFA) for 24 hours.[22]

    • Process the fixed tissues and embed them in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Bake slides (e.g., 60°C for 1 hour).

    • Deparaffinize sections by immersing in xylene (2-3 changes, 5-10 minutes each).[23]

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[23]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath (e.g., 95-100°C for 20 minutes).[23]

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.[23]

    • Block non-specific binding with a blocking serum (e.g., goat serum) for 1 hour.

    • Incubate with primary antibody (e.g., anti-α-SMA) overnight at 4°C.

    • Wash with buffer (PBS or TBS).

    • Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • If using a biotinylated secondary, follow with an avidin-biotin-HRP complex.

    • Develop the signal with a chromogen like DAB, which produces a brown precipitate.[24]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with hematoxylin.[23][24]

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Alternative Staining for Collagen:

    • To specifically visualize collagen deposition, perform Masson's Trichrome or Picrosirius Red staining on adjacent sections.[24][25] Masson's Trichrome stains collagen blue, while Picrosirius Red stains it red and allows for visualization of collagen fiber thickness under polarized light.[24][25][26]

References

FC-11: A Potent Chemical Tool for Probing Focal Adhesion Kinase Function in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC-11 is a highly potent and specific chemical tool designed for the targeted degradation of Focal Adhesion Kinase (FAK). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful alternative to traditional small-molecule inhibitors by inducing the rapid and efficient removal of the entire FAK protein, thereby eliminating both its kinase-dependent and scaffolding functions.[1][2] FAK, a non-receptor tyrosine kinase, is abundantly expressed in the nervous system and plays a critical role in a multitude of neuronal processes, including development, synaptic plasticity, and memory formation.[3][4][5][6] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in neuroscience research.

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a ligand that binds to FAK (specifically, the FAK inhibitor PF-562271).[2] This tripartite structure allows this compound to recruit FAK to the E3 ligase complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome. This degradation-based mechanism provides a distinct advantage over kinase inhibition, as it eliminates all functions of the target protein.

Quantitative Data

The following table summarizes the quantitative data for this compound, demonstrating its high potency in inducing FAK degradation across various cell lines.

ParameterCell LineValue (pM)Reference
DC₅₀PA1 (Human ovarian cancer)80[2]
DC₅₀Ramos (Human Burkitt's lymphoma)40[2]
DC₅₀TM3 (Mouse testis)310[2]
DC₅₀MDA-MB-436 (Human breast cancer)330[2]
DC₅₀LNCaP (Human prostate cancer)370[2]

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Applications in Neuroscience Research

Given the pivotal role of FAK in the nervous system, this compound is a valuable tool for investigating a range of neurobiological processes. Potential applications include:

  • Neurodevelopment: Studying the role of FAK in neurite outgrowth, axonal guidance, and neuronal migration.[4]

  • Synaptic Plasticity: Investigating the involvement of FAK in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.[3][7]

  • Neurodegenerative Diseases: Exploring the contribution of FAK signaling to the pathogenesis of diseases such as Alzheimer's and Parkinson's disease.

  • Neuro-oncology: As FAK is implicated in the progression of brain tumors like glioblastoma, this compound can be used to study its role in tumor cell migration and invasion.[8][9]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound in a neuroscience context.

Protocol 1: In Vitro FAK Degradation in Primary Neuronal Cultures

Objective: To determine the optimal concentration and time course of this compound-induced FAK degradation in primary neurons.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • Neuronal culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-FAK, anti-pFAK (Tyr397), anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Plate primary neurons at the desired density and allow them to mature for at least 7 days in vitro (DIV).

  • This compound Treatment: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. Replace the existing medium with the this compound-containing medium. For a time-course experiment, treat cells for various durations (e.g., 2, 4, 8, 12, 24 hours). For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 1 pM to 100 nM) for a fixed time.

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis: Quantify the band intensities for FAK, pFAK, and the loading control. Normalize the FAK and pFAK signals to the loading control.

Protocol 2: Neurite Outgrowth Assay

Objective: To assess the effect of FAK degradation by this compound on neurite outgrowth.

Materials:

  • This compound

  • Primary neuronal culture (e.g., dorsal root ganglion neurons or cortical neurons)

  • Culture plates coated with a suitable substrate (e.g., poly-L-lysine and laminin)

  • Neuronal culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Cell Plating: Plate neurons at a low density on coated culture plates.

  • This compound Treatment: After allowing the cells to attach, treat them with different concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 24-48 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific binding with BSA.

    • Incubate with the primary antibody against β-III-tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to measure the length of the longest neurite and the total neurite length per neuron.

    • Compare the results between this compound-treated and control groups.

Visualizations

Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 pY925 PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation (Y576/577) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuronal_Processes Neurite Outgrowth, Synaptic Plasticity ERK->Neuronal_Processes Akt Akt PI3K->Akt Akt->Neuronal_Processes Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Rac1->Neuronal_Processes FC11 This compound (FAK Degrader) FC11->FAK Degradation

Caption: FAK signaling pathway in neurons.

Experimental Workflow

Experimental_Workflow cluster_western Biochemical Analysis cluster_imaging Phenotypic Analysis Start Start: Primary Neuronal Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Fix Fix & Stain (e.g., β-III-tubulin) Treatment->Fix Endpoint Endpoint Analysis Quant Protein Quantification Lysis->Quant WB Western Blot (FAK, pFAK) Quant->WB Analysis_WB Densitometry Analysis WB->Analysis_WB Analysis_WB->Endpoint Image Fluorescence Microscopy Fix->Image Analysis_Img Neurite Outgrowth Quantification Image->Analysis_Img Analysis_Img->Endpoint

Caption: Workflow for studying this compound effects.

References

Application Notes and Protocols for FX11 in In Vivo Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX11 is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect.[1] Cancer cells frequently upregulate LDHA to support rapid proliferation, making it a compelling target for cancer therapy.[2] FX11 exerts its antitumor effects by competitively inhibiting LDHA, leading to a reduction in ATP production, an increase in oxidative stress and reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[2][3] Preclinical studies in various in vivo mouse models have demonstrated the efficacy of FX11 in inhibiting tumor growth, particularly in lymphoma and pancreatic cancer xenografts.[1][4] These application notes provide detailed protocols for the use of FX11 in in vivo mouse models of cancer, along with a summary of its mechanism of action and key quantitative data from preclinical studies.

Mechanism of Action

FX11 is a reversible and competitive inhibitor of LDHA with a Ki of 8 μM.[3] By blocking the conversion of pyruvate to lactate, FX11 disrupts the regeneration of NAD+ necessary for sustained high rates of glycolysis. This disruption leads to a cascade of events within the cancer cell:

  • Decreased ATP Levels: Inhibition of glycolysis results in reduced cellular ATP, impacting energy-dependent processes essential for cancer cell survival and proliferation.[1][3]

  • Increased Oxidative Stress: The metabolic shift induced by FX11 leads to an accumulation of ROS, causing cellular damage.[1][2]

  • Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[3][5]

Signaling Pathway

The inhibition of LDHA by FX11 initiates a metabolic crisis in cancer cells, leading to apoptosis. The following diagram illustrates the signaling pathway affected by FX11.

FX11_Signaling_Pathway FX11 Signaling Pathway cluster_glycolysis Glycolysis cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Mitochondria LDHA LDHA Extracellular_Space Extracellular_Space Lactate->Extracellular_Space Export FX11 FX11 FX11->LDHA Inhibits ATP_depletion ATP Depletion LDHA->ATP_depletion Leads to ROS_increase ROS Increase LDHA->ROS_increase Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_increase->Apoptosis

Caption: FX11 inhibits LDHA, disrupting glycolysis and leading to ATP depletion and increased ROS, ultimately causing apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of FX11 in various in vivo mouse models of cancer.

Table 1: In Vivo Efficacy of FX11 in Human Lymphoma Xenograft Model (P493 cells)

Treatment GroupDosage and AdministrationDurationTumor Volume InhibitionReference
Vehicle Control2% DMSO in saline, i.p. daily10-14 days-[1]
FX1142 µ g/mouse , i.p. daily10-14 daysSignificant inhibition of tumor growth[1]
FX11 + FK86642 µg FX11 + 100 µg FK866, i.p. daily10-14 daysTumor regression[1][2]

Table 2: In Vivo Efficacy of FX11 in Human Pancreatic Cancer Xenograft Models

Cancer ModelTreatment GroupDosage and AdministrationDurationTumor Growth Inhibition (TGI)Reference
P198 XenograftVehicle ControlNot specified10-14 days-[1]
FX1142 µ g/mouse , i.p. daily10-14 daysSignificant inhibition of tumor growth[1]
Patient-Derived Xenografts (PDX) with mutant TP53Vehicle ControlNot specified4 weeks-[4]
FX112.2 mg/kg, i.p. daily4 weeksSignificant delay in tumor progression[4]
Patient-Derived Xenografts (PDX) with wild-type TP53FX112.2 mg/kg, i.p. daily4 weeksResistant to FX11 treatment[4]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of FX11 in a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of FX11 in a subcutaneous xenograft mouse model.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for FX11 In Vivo Efficacy Study start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cancer Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Initiate Treatment when Tumors Reach ~200 mm³ tumor_growth->treatment data_collection Measure Tumor Volume and Body Weight treatment->data_collection endpoint Endpoint: Tumor Volume or Study Duration data_collection->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: Workflow for assessing FX11 efficacy in a mouse xenograft model.

Materials:

  • Cancer cell line of interest (e.g., P493 human B-cell lymphoma, P198 human pancreatic cancer)

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., SCID or athymic nude mice)[1]

  • FX11 (3-dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid)[2]

  • Vehicle solution (e.g., 2% DMSO in sterile saline)[1]

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained for injection.

  • Cell Preparation for Injection:

    • Harvest the cells and wash them with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or an appropriate medium at the desired concentration (e.g., 2.0 x 10⁷ P493 cells or 5 x 10⁶ P198 cells per mouse).[1]

  • Tumor Cell Implantation:

    • Subcutaneously inject the prepared cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 2-4 days.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Treatment Initiation:

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 200 mm³.[1]

  • Drug Administration:

    • Prepare a stock solution of FX11 in DMSO and dilute it to the final concentration with sterile saline to achieve the desired dose (e.g., 42 µ g/mouse or 2.2 mg/kg).[1][4] The final DMSO concentration should be low (e.g., 2%).[1]

    • Administer FX11 or the vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.[1][4]

  • Data Collection:

    • Continue to measure tumor volumes and mouse body weights every 2-4 days throughout the study.

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration (e.g., 10-14 days or 4 weeks).[1][4]

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like TUNEL).[5]

    • Compare the tumor growth rates between the treatment and control groups to determine the efficacy of FX11.

Protocol 2: Immunohistochemical Analysis of Tumor Tissue

This protocol describes the staining of tumor sections to assess cell proliferation and apoptosis.

Procedure:

  • Tissue Preparation:

    • Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.

    • Cut 5 µm sections from the paraffin-embedded tumor blocks.

  • Immunohistochemistry for Ki-67 (Proliferation Marker):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method.

    • Block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against Ki-67.

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

    • Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • TUNEL Assay (Apoptosis Marker):

    • Follow the manufacturer's instructions for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to detect DNA fragmentation in apoptotic cells.

  • Image Analysis:

    • Capture images of the stained sections using a microscope.

    • Quantify the percentage of Ki-67-positive or TUNEL-positive cells in multiple high-power fields to determine the proliferation and apoptosis indices, respectively.[5]

Conclusion

FX11 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. The provided protocols and data serve as a comprehensive resource for researchers planning to investigate the preclinical efficacy of FX11 in in vivo mouse models of cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further evaluate the therapeutic potential of this LDHA inhibitor.

References

Application Notes and Protocols for Immunoprecipitation of Focal Adhesion Kinase (FAK) Following FC-11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2] FC-11 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FAK.[3][4] Unlike traditional kinase inhibitors that only block the catalytic function of FAK, this compound leads to the rapid and efficient elimination of the entire FAK protein, thereby abrogating both its kinase-dependent and kinase-independent scaffolding functions.[5]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on FAK. We detail a protocol for the immunoprecipitation of FAK following this compound treatment to assess the extent of FAK degradation and its impact on downstream signaling complexes.

Principle of the Application

This protocol is designed to assess the efficacy of this compound in degrading FAK within a cellular context. By treating cells with this compound and subsequently performing immunoprecipitation for FAK, researchers can quantify the reduction in FAK protein levels. The eluted immunoprecipitate can be analyzed by standard techniques such as Western blotting to visualize the decrease in FAK protein. Furthermore, co-immunoprecipitation can be employed to investigate how the degradation of FAK affects its interaction with key binding partners, providing insights into the disruption of FAK-mediated signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in degrading FAK in various cell lines. This data is critical for designing experiments and interpreting results.

Table 1: Dose-Dependent Degradation of FAK by this compound

Cell LineDC50 (pM)Reference
TM3310[3]
PA180[3]
MDA-MB-436330[3]
LNCaP370[3]
Ramos40[3]

DC50: The concentration of this compound required to degrade 50% of FAK protein.

Table 2: Time and Concentration-Dependent Effects of this compound on FAK

TreatmentCell LineParameterResultReference
1-10 nM this compound for 8 hoursPA1FAK Protein Degradation99% reduction compared to DMSO control[3]
1-3000 nM this compound for up to 9 hoursTM3FAK AutophosphorylationInhibition of autophosphorylation[3]
100 nM this compound for 3 hoursTM3Autophosphorylated FAK (pFAKtyr397)Near complete degradation[4][6]

Signaling Pathways and Experimental Workflow

FAK Signaling Pathway

Focal Adhesion Kinase is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at Tyrosine 397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream targets, including Paxillin and p130Cas, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways, which regulate cell migration, proliferation, and survival.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pY397 pY397 FAK->pY397 autophosphorylates FAK_Src FAK-Src Complex FAK->FAK_Src Proteasome Proteasome-Mediated Degradation FAK->Proteasome degraded by Src Src pY397->Src recruits Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin phosphorylates p130Cas p130Cas FAK_Src->p130Cas phosphorylates PI3K_AKT PI3K/AKT Pathway Paxillin->PI3K_AKT MAPK_ERK MAPK/ERK Pathway p130Cas->MAPK_ERK Survival Survival PI3K_AKT->Survival Migration Cell Migration MAPK_ERK->Migration Proliferation Proliferation MAPK_ERK->Proliferation FC11 This compound (PROTAC) FC11->FAK targets for degradation

Caption: FAK signaling pathway and the mechanism of action of this compound.

Experimental Workflow for FAK Immunoprecipitation after this compound Treatment

The following diagram outlines the key steps in the experimental procedure, from cell treatment to the analysis of the immunoprecipitated FAK.

IP_Workflow start Start cell_culture 1. Cell Culture (e.g., PA1, TM3 cells) start->cell_culture treatment 2. Treatment - this compound (e.g., 10 nM, 8h) - DMSO (Vehicle Control) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification preclearing 5. Pre-clearing Lysate (with Protein A/G beads) quantification->preclearing ip 6. Immunoprecipitation - Add anti-FAK antibody - Incubate overnight at 4°C preclearing->ip capture 7. Immune Complex Capture - Add Protein A/G beads - Incubate for 2-4h at 4°C ip->capture wash 8. Washing (Multiple washes with lysis buffer to remove non-specific binding) capture->wash elution 9. Elution (Elute FAK from beads using low pH buffer or sample buffer) wash->elution analysis 10. Analysis (Western Blot for FAK and co-precipitated proteins) elution->analysis end End analysis->end

Caption: Workflow for FAK immunoprecipitation after this compound treatment.

Experimental Protocols

Materials and Reagents

  • Cell Lines: e.g., PA1 (human ovarian teratocarcinoma), TM3 (mouse Leydig cells)

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • DMSO: Vehicle control.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.

  • Elution Buffer: 2x Laemmli sample buffer or 0.1 M glycine-HCl, pH 2.5.

  • Primary Antibodies:

    • Anti-FAK antibody (for immunoprecipitation and Western blotting)

    • Anti-pFAK (Tyr397) antibody (for Western blotting)

    • Antibodies against FAK-interacting proteins (e.g., anti-Src, anti-Paxillin) for co-immunoprecipitation analysis.

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Protein A/G Agarose or Magnetic Beads.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting reagents.

Protocol for Immunoprecipitation of FAK after this compound Treatment

  • Cell Seeding and Treatment:

    • Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10 nM for PA1 cells) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 8 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the culture dish and incubate on ice for 30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Pre-clearing the Lysate:

    • To an equal amount of protein from each sample (e.g., 500 µg - 1 mg), add 20-30 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary anti-FAK antibody to the pre-cleared lysate.

    • Incubate on a rotator overnight at 4°C. A negative control using a non-specific IgG antibody of the same isotype should be included.

  • Immune Complex Capture:

    • Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the centrifugation and washing steps at least three more times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, carefully remove all supernatant.

    • Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for SDS-PAGE.

    • Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against FAK, pFAK, and any suspected interacting proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software to determine the extent of FAK degradation and the effect on its interactions.

Troubleshooting

IssuePossible CauseSolution
No or low FAK signal in the immunoprecipitate Inefficient FAK degradation by this compound.Confirm FAK degradation in input lysates by Western blot. Optimize this compound concentration and treatment time.
Poor antibody affinity for FAK.Use a validated immunoprecipitation-grade antibody. Increase antibody concentration.
Inefficient protein elution.Ensure complete resuspension in sample buffer and adequate boiling time.
High background/non-specific bands Insufficient pre-clearing.Increase pre-clearing incubation time or bead volume.
Inadequate washing.Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration).
Antibody heavy/light chains interfering with detection.Use secondary antibodies specific for native IgG or use a kit designed to minimize chain interference.
Co-immunoprecipitated proteins not detected Interaction is weak or transient.Use a milder lysis buffer (e.g., without SDS). Consider cross-linking before lysis.
FAK degradation is near-complete, leaving little protein to pull down interactors.Reduce this compound concentration or treatment time to achieve partial degradation, which may still allow for the detection of remaining complexes.

Conclusion

The immunoprecipitation of FAK following treatment with the PROTAC degrader this compound is a powerful technique to confirm target engagement and to investigate the downstream consequences of FAK elimination. By following the detailed protocols and considering the provided quantitative data, researchers can effectively utilize this methodology to advance our understanding of FAK biology and the therapeutic potential of FAK degraders in various diseases, particularly cancer. Further exploration into the effects of this compound on the broader FAK interactome using mass spectrometry-based approaches will provide a more comprehensive picture of its mechanism of action.

References

Application Notes and Protocols for FC-11 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing FC-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK), in various cell-based assays. The following sections detail the necessary cell culture conditions for commonly used cell lines in this compound experiments, along with comprehensive protocols for assessing FAK degradation, cell viability, and apoptosis.

Introduction to this compound

This compound is a bifunctional molecule that induces the degradation of FAK by hijacking the E3 ubiquitin ligase Cereblon (CRBN). It is composed of a ligand for FAK, a linker, and a ligand for CRBN. By bringing FAK into proximity with the E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of the FAK protein. This offers a powerful tool to study the roles of FAK in cellular processes beyond its kinase activity.

Key Characteristics of this compound:

PropertyValue
Target Focal Adhesion Kinase (FAK)
E3 Ligase Ligand Pomalidomide (binds to CRBN)
Reported DC50 Values 40 pM (Ramos), 80 pM (PA1), 310 pM (TM3), 330 pM in MDA-MB-436, and 370 pM in LNCaP cells.[1]

Cell Culture Conditions

The following tables summarize the recommended cell culture conditions for cell lines commonly used in this compound experiments. It is crucial to maintain sterile cell culture techniques to prevent contamination.

Table 1: Cell Line Culture Conditions
Cell LineOrganismTissueMorphologyCulture MediumSubculture
TM3 MouseTestis (Leydig cell)Epithelial-likeDMEM/F12 (1:1) + 5% Horse Serum + 2.5% FBSRinse with PBS, detach with Trypsin-EDTA. Split 1:2 to 1:4 every 2-3 days.
PA-1 HumanOvary (Teratocarcinoma)Epithelial-likeEagle's Minimum Essential Medium (EMEM) + 10% FBSRinse with PBS, detach with Trypsin-EDTA. Split as needed.[2]
MDA-MB-436 HumanBreast (Adenocarcinoma)EpithelialRPMI-1640 + 10% FBSScrape cells or use Trypsin-EDTA. Subculture every 6-8 days.[3][4]
LNCaP HumanProstate (Carcinoma)EpithelialRPMI-1640 + 10% FBSRinse with PBS, detach with Trypsin-EDTA. Split 1:2 to 1:6 when cells reach 80% confluency.[5][6]
Ramos HumanB-lymphocyte (Burkitt's Lymphoma)Lymphoblast-like (suspension)RPMI-1640 + 10% FBSMaintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1][7]

General Cell Culture Maintenance:

  • Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Routinely check for mycoplasma contamination.

Experimental Protocols

Western Blot for FAK Degradation

This protocol details the procedure for assessing the degradation of FAK and the inhibition of its phosphorylation upon treatment with this compound.

Table 2: Western Blot Seeding Densities

Cell LineSeeding Density (cells/well in 6-well plate)
TM3 1 - 3 x 10^5
PA-1 1 - 3 x 10^5
MDA-MB-436 2 - 4 x 10^5
LNCaP 3 - 5 x 10^5
Ramos 1 - 2 x 10^6 (in suspension)

Protocol:

  • Cell Seeding: Seed the cells in 6-well plates at the densities recommended in Table 2 and allow them to adhere overnight (for adherent cells).

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 8 hours).[1] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells before adding lysis buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against FAK (e.g., 1:1000 dilution) and phospho-FAK (e.g., Tyr397, 1:1000 dilution) overnight at 4°C.[5] A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Workflow for Western Blot Analysis of FAK Degradation

FAK_Degradation_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cell_seeding Seed Cells fc11_treatment This compound Treatment cell_seeding->fc11_treatment cell_lysis Cell Lysis fc11_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (FAK, p-FAK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for assessing FAK degradation via Western Blot.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Table 3: MTT Assay Seeding Densities

Cell LineSeeding Density (cells/well in 96-well plate)
TM3 5,000 - 15,000
PA-1 5,000 - 15,000
MDA-MB-436 8,000 - 20,000
LNCaP 10,000 - 30,000[8][9]
Ramos 20,000 - 50,000

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 3 in a final volume of 100 µL per well. Allow adherent cells to attach overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Workflow for Cell Viability (MTT) Assay

MTT_Assay_Workflow cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate treat_fc11 Treat with this compound seed_cells->treat_fc11 add_mtt Add MTT Reagent treat_fc11->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 4: Apoptosis Assay Seeding Densities

Cell LineSeeding Density (cells/well in 6-well plate)
TM3 1 - 3 x 10^5
PA-1 1 - 3 x 10^5
MDA-MB-436 2 - 4 x 10^5
LNCaP 3 - 5 x 10^5
Ramos 1 - 2 x 10^6 (in suspension)

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at the densities recommended in Table 4 and allow them to adhere overnight (for adherent cells).

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating cells), wash the attached cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Workflow for Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Assay_Workflow cluster_apoptosis Apoptosis Assay seed_cells_apoptosis Seed Cells treat_fc11_apoptosis Treat with this compound seed_cells_apoptosis->treat_fc11_apoptosis harvest_cells Harvest Cells treat_fc11_apoptosis->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V/PI wash_cells->stain_annexin_pi flow_cytometry Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

FAK Signaling Pathway

The degradation of FAK by this compound disrupts its critical role in cell signaling, affecting multiple downstream pathways involved in cell survival, proliferation, migration, and angiogenesis.

FAK Signaling Cascade

FAK_Signaling cluster_downstream Downstream Effectors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2_SOS Grb2/SOS FAK->Grb2_SOS Recruitment PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Cell_Migration Cell Migration & Invasion p130Cas->Cell_Migration Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->Cell_Survival MAPK->Cell_Migration

Caption: Simplified FAK signaling pathway.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding densities, reagent concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is highly recommended to perform optimization experiments for each new cell line and experimental condition.

References

Troubleshooting & Optimization

Troubleshooting low FAK degradation with FC-11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FC-11, a highly potent PROTAC® degrader for Focal Adhesion Kinase (FAK). This resource provides troubleshooting guidance and answers to frequently asked questions to help you succeed in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no FAK degradation after treating my cells with this compound?

Several factors can contribute to suboptimal FAK degradation. Please refer to the following table for potential causes and recommended solutions.

Potential CauseRecommended Solution
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. This compound is highly potent, with DC50 values ranging from 40 to 370 pM in various cell lines. We recommend a starting range of 1 pM to 100 nM.
Suboptimal Treatment Duration Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration. Near-complete degradation of autophosphorylated FAK has been observed as early as 3 hours.
Cell Line Specificity The expression levels of FAK and Cereblon (the E3 ligase component) can vary between cell lines, affecting degradation efficiency. Consider using a positive control cell line known to be sensitive to this compound.
Improper this compound Storage/Handling This compound should be stored at -20°C. Prepare stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the stability of your compound.
Issues with Protein Extraction Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent ex vivo degradation or modification of FAK[1]. Use a robust lysis buffer like RIPA for complete protein extraction.
Western Blotting Problems Verify the efficiency of protein transfer from the gel to the membrane. Ensure you are using a validated primary antibody for FAK and an appropriate secondary antibody. Optimize antibody concentrations and incubation times.
Inhibited Ubiquitin-Proteasome System This compound relies on the cell's natural protein disposal machinery. If the proteasome is inhibited by other treatments or cellular conditions, degradation will not occur. Consider running a proteasome activity assay as a control.
Q2: How can I confirm that my this compound compound is active?

To verify the activity of your this compound, you can perform several validation experiments:

  • Dose-Response and Time-Course Analysis: As mentioned above, these experiments are crucial to determine the optimal conditions for your system. A potent compound will show a clear dose- and time-dependent degradation of FAK.

  • Assess Downstream Signaling: FAK activation involves autophosphorylation at Tyrosine 397 (pFAK-Y397) and subsequent signaling through pathways like PI3K/AKT[2][3]. Successful degradation of FAK should lead to a corresponding decrease in pFAK-Y397 levels and a reduction in downstream signals like phosphorylated AKT.

  • Use a Positive Control: Treat a cell line reported to be sensitive to this compound alongside your experimental cells to confirm that your compound stock and experimental setup are working correctly.

Q3: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical for maintaining the potency of this compound.

  • Storage: Store the solid compound at -20°C upon receipt.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Aliquoting: Apportion the stock solution into single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

  • Working Solutions: When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Experimental Protocols

Protocol 1: Western Blotting for FAK Degradation

This protocol provides a standard method for assessing FAK protein levels following this compound treatment.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the determined time period. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing[1].

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins[1].

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved[4].

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[4][5].

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding[5].

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against FAK (and pFAK-Y397 if desired) overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST[4].

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[5].

  • Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[4].

Protocol 2: Cell Viability Assay (MTS/MTT)

This assay helps determine if the observed effects are due to targeted degradation or general cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[6].

  • Drug Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours)[6].

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C[7]. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader[6][7].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visual Guides

FAK_Degradation_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Process FC11 This compound FAK_Inhibitor FAK Inhibitor (PF 562217) FC11->FAK_Inhibitor contains Pomalidomide E3 Ligase Ligand (Pomalidomide) FC11->Pomalidomide contains FAK FAK Protein FAK_Inhibitor->FAK binds Cereblon Cereblon (CRBN) E3 Ligase Pomalidomide->Cereblon recruits Proteasome Proteasome FAK->Proteasome targeted to Ternary_Complex Ternary Complex (FAK-FC11-CRBN) FAK->Ternary_Complex Cereblon->Ternary_Complex Degradation Degradation Proteasome->Degradation Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Ubiquitination->FAK tags FAK with Ubiquitin

Caption: this compound mediated FAK degradation pathway.

Troubleshooting_Workflow Start Start: Low/No FAK Degradation Check_Compound 1. Verify this compound - Storage (-20°C) - Fresh Aliquots - Correct Dilution Start->Check_Compound Optimize_Conditions 2. Optimize Experiment - Dose-Response (pM-nM) - Time-Course (1-24h) Check_Compound->Optimize_Conditions Check_Cells 3. Assess Cell System - Use Positive Control Cell Line - Check Proteasome Activity Optimize_Conditions->Check_Cells Check_WB 4. Review Western Blot - Lysis Buffer w/ Inhibitors - Protein Quantification (BCA) - Transfer Efficiency - Validated Antibodies Check_Cells->Check_WB Decision Degradation Observed? Check_WB->Decision Result_OK Problem Resolved Result_Fail Contact Support Decision->Result_OK Yes Decision->Result_Fail No

Caption: Troubleshooting workflow for low FAK degradation.

References

Technical Support Center: Optimizing FC-11 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FC-11 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK).[1][2] It is composed of a FAK inhibitor (PF-562271) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By simultaneously binding to FAK and CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of the FAK protein.[4] This dual-action mechanism not only inhibits FAK's kinase activity but also eliminates its scaffolding functions.[4]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated effective degradation of FAK in a variety of human and mouse cell lines. The half-maximal degradation concentration (DC50) varies between cell types.[1][2]

Q3: What is the recommended starting concentration for this compound in a new cell line?

A3: Based on the reported DC50 values, a good starting point for a dose-response experiment would be a concentration range from 1 pM to 100 nM. For initial experiments, a concentration of 10-100 nM has been shown to achieve significant FAK degradation.[4]

Q4: How long should I incubate my cells with this compound?

A4: Significant FAK degradation has been observed as early as 3 hours of treatment.[2] For many cell lines, an incubation time of 8 hours with this compound is sufficient to achieve near-complete degradation of FAK.[1][5] A time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal incubation time for your specific cell line and experimental goals.

Q5: Is the effect of this compound reversible?

A5: Yes, the degradation of FAK induced by this compound is reversible. Upon removal of the compound from the cell culture medium, FAK protein levels can be restored.[2][3]

Q6: What are the known downstream effects of FAK degradation by this compound?

A6: Degradation of FAK by this compound inhibits its autophosphorylation and disrupts downstream signaling pathways.[1] This can lead to reduced cell migration, invasion, and adhesion.[4][6] Specifically, FAK degradation can affect the phosphorylation of downstream effectors like p130Cas and paxillin.[7]

Quantitative Data Summary

Table 1: this compound Degradation Activity (DC50) in Various Cell Lines

Cell LineOrganismTissue of OriginDC50 (pM)Reference
RamosHumanB-lymphocyte40[1]
PA1HumanOvary80[1]
TM3MouseTestis310[1]
MDA-MB-436HumanBreast330[1]
LNCaPHumanProstate370[1]
Hep3BHumanLiver~10,000 (10 nM)[4]
Huh7HumanLiver~10,000 (10 nM)[4]

Table 2: Recommended Concentration and Incubation Times for this compound

ParameterRecommended RangeNotesReference
Starting Concentration Range 1 pM - 100 nMFor initial dose-response experiments.[1][4]
Effective Degradation Concentration 10 nM - 100 nMShown to cause significant degradation in multiple cell lines.[2][4]
Incubation Time 3 - 24 hoursOptimal time may vary depending on the cell line and assay.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of FAK Degradation

This protocol outlines the steps to assess the degradation of FAK protein in cells treated with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-p-FAK (Tyr397), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for the desired amount of time (e.g., 8 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions or DMSO control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide

Problem 1: No or incomplete FAK degradation observed by Western Blot.

Possible CauseSuggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM) to determine the optimal DC50 for your cell line.
Insufficient Incubation Time Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal treatment duration.
Low Proteasome Activity Ensure cells are healthy and not overly confluent, as this can affect proteasome function. As a positive control for proteasome inhibition, you can co-treat with a known proteasome inhibitor like MG132, which should rescue FAK from degradation.
This compound Degradation or Inactivity Ensure proper storage of this compound stock solution (-20°C or -80°C, protected from light).[1] Prepare fresh dilutions for each experiment.
Cell Line Insensitivity The cell line may lack necessary components of the CRBN E3 ligase machinery. Consider testing a different cell line known to be sensitive to this compound as a positive control.

Problem 2: High background or non-specific bands in Western Blot.

Possible CauseSuggested Solution
Antibody Issues Use a well-validated primary antibody specific for FAK. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Include appropriate controls, such as a secondary antibody-only control.[8]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Blocking Inefficiency Optimize the blocking buffer (e.g., try 5% BSA instead of milk) and increase the blocking time.

Problem 3: Inconsistent results in cell viability assays.

Possible CauseSuggested Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well.
Edge Effects in 96-well Plate To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.[9]
DMSO Cytotoxicity Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.
Contamination Regularly check cell cultures for microbial contamination. Perform mycoplasma testing.[10]

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Integrin Integrins FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Rac1 Rac1 p130Cas->Rac1 Paxillin->Rac1 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression Actin Actin Cytoskeleton Rac1->Actin Remodeling Response Cell Migration, Adhesion, Proliferation, Survival Actin->Response Gene_Expression->Response

Caption: FAK signaling pathway downstream effectors.

FC11_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed cells in appropriate culture vessel B 2. Prepare this compound serial dilutions and vehicle control (DMSO) A->B C 3. Treat cells with this compound or vehicle control B->C D 4. Incubate for desired duration (e.g., 3-24h) C->D E 5a. Cell Lysis for Western Blot D->E F 5b. Add reagents for Cell-Based Assay D->F G 6a. Quantify FAK protein levels and phosphorylation E->G H 6b. Measure desired endpoint (e.g., viability, migration) F->H

Caption: Experimental workflow for using this compound.

References

Technical Support Center: FC-11 (Trichlorofluoromethane) Solubility and Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FC-11 (Trichlorofluoromethane). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues and best practices for solvent selection during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound, also known as Trichlorofluoromethane (CCl₃F), is a chlorofluorocarbon.[1] Understanding its solubility is crucial for a variety of laboratory applications, including its use as a solvent, a refrigerant in older equipment, or as a reference standard in analytical chemistry, such as for fluorine-19 NMR studies.[1] Proper solvent selection is critical for ensuring the homogeneity of reaction mixtures, achieving desired concentrations, and for accurate analytical measurements.

Q2: What is the solubility of this compound in water?

A2: this compound has a low solubility in water. At 20°C, its solubility is approximately 1.1 g/L.[1][2]

Q3: Is this compound soluble in organic solvents?

A3: Yes, this compound is generally soluble in common organic solvents such as alcohols, ether, and others.[3] However, the exact solubility can vary, and it is often described as being miscible with many organic solvents.

Q4: What does "miscible" mean in the context of this compound and organic solvents?

A4: Miscibility means that this compound and the organic solvent can mix in all proportions to form a single, homogeneous liquid phase. For many common organic solvents, this compound is considered to be miscible.

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered during solubility experiments with this compound.

Issue 1: Incomplete Dissolution in an Organic Solvent

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the current temperature. While this compound is miscible with many organic solvents, this may not be universally true for all, especially at low temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent to the mixture to decrease the overall concentration of this compound.

    • Gentle Warming: If experimentally permissible, gently warm the solution. Solubility of liquids in liquids often increases with temperature. Be cautious, as this compound has a low boiling point (23.77 °C).[1]

    • Agitation: Ensure the solution is being adequately mixed. Use a magnetic stirrer or vortex mixer to facilitate dissolution.

    • Solvent Purity: Impurities in the solvent can affect solubility. Ensure you are using a high-purity solvent.

Issue 2: Phase Separation or Cloudiness Observed

  • Possible Cause: This indicates that the solubility limit has been reached and exceeded, or that the temperature of the solution has dropped, causing the this compound to come out of solution. It can also be caused by the presence of water or other immiscible contaminants.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is anhydrous if water is a potential contaminant.

    • Temperature Control: Maintain a constant and appropriate temperature for your experiment.

    • Re-dissolution: Try warming the solution slightly while agitating to see if the second phase disappears.

    • Consider a Different Solvent: If phase separation persists, the chosen solvent may not be suitable for the desired concentration. Refer to the solvent selection guide below.

Best Solvents for this compound

Based on available data, the following solvents are good candidates for dissolving this compound. The principle of "like dissolves like" suggests that non-polar to moderately polar organic solvents are most effective.

Solvent ClassSpecific ExamplesExpected Solubility
Alcohols Ethanol, MethanolGenerally Soluble/Miscible[3]
Ethers Diethyl EtherGenerally Soluble/Miscible[3]
Other Organic Solvents Acetone, Carbon TetrachlorideGenerally Soluble/Miscible

Experimental Protocol: Determining this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected Solvent (e.g., Ethanol, Acetone)

  • Graduated cylinders or pipettes

  • A series of sealable glass vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

Methodology:

  • Preparation: Prepare a series of known concentrations of this compound in the chosen solvent. For example, prepare solutions of 1%, 5%, 10%, 20%, 50% (v/v) this compound in the solvent in separate, sealed vials.

  • Equilibration: Place the vials in a temperature-controlled environment (e.g., a 25°C water bath) and allow them to equilibrate for at least one hour. Agitate the vials periodically.

  • Observation: After equilibration, visually inspect each vial for signs of insolubility, such as cloudiness, phase separation, or the formation of a separate layer.

  • Determination: The highest concentration that results in a clear, single-phase solution is an approximation of the solubility limit under those conditions. For a more precise determination, a larger number of concentrations with smaller increments should be used.

Logical Workflow for Solvent Selection and Troubleshooting

The following diagram illustrates a logical workflow for addressing this compound solubility challenges.

FC11_Solubility_Workflow cluster_prep Preparation cluster_observation Observation cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Need to dissolve this compound select_solvent Select a solvent based on literature (e.g., Ethanol, Ether) start->select_solvent prepare_solution Prepare a solution of the desired concentration select_solvent->prepare_solution observe Observe the solution prepare_solution->observe is_clear Is the solution clear and single-phase? observe->is_clear incomplete_dissolution Issue: Incomplete Dissolution or Phase Separation is_clear->incomplete_dissolution No success Success: Solution is ready for use is_clear->success Yes increase_solvent Increase solvent volume incomplete_dissolution->increase_solvent gentle_warming Apply gentle warming (monitor temperature) increase_solvent->gentle_warming agitate Increase agitation gentle_warming->agitate check_purity Check solvent purity (anhydrous?) agitate->check_purity re_observe Re-observe the solution check_purity->re_observe is_clear_after Is the solution now clear? re_observe->is_clear_after is_clear_after->success Yes failure Failure: Consider a different solvent or lower concentration is_clear_after->failure No

A logical workflow for addressing this compound solubility challenges.

References

Technical Support Center: Enhancing Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve cell permeability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for poor cell permeability of my compound?

A1: Poor cell permeability can stem from several factors related to both the compound and the cells. These include:

  • Compound Properties: High molecular weight, hydrophilicity (low lipophilicity), and charge can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Cellular Efflux: Cells, particularly cancer cell lines, can actively pump compounds out using efflux pumps, reducing intracellular concentration.

  • Cell Membrane Composition: The specific lipid and protein composition of the cell membrane can influence its permeability.

  • Experimental Conditions: Factors such as low compound concentration, short incubation time, or inappropriate solvent can lead to apparently low permeability.

Q2: How can I chemically enhance the permeability of my cells?

A2: Chemical permeabilization involves using agents that disrupt the cell membrane. This is a common technique for introducing non-permeable substances into living cells. The choice of agent and its concentration are critical to ensure permeabilization without causing excessive cytotoxicity.

Commonly used chemical permeabilizing agents include:

  • Detergents: Mild detergents like Saponin, Digitonin, Tween-20, and Triton X-100 are frequently used.[1][2][3] They create pores in the cell membrane by interacting with cholesterol and lipids.[1]

  • Organic Solvents: Solvents such as methanol and acetone can also be used. They work by dissolving lipids from the cell membranes.[1]

It is crucial to optimize the concentration and incubation time for your specific cell line and compound to achieve a balance between permeabilization and cell viability.

Q3: What is electroporation and how can it improve cell permeability?

A3: Electroporation is a physical method that uses an electrical field to create temporary pores in the cell membrane.[4][5] This technique, also known as electropermeabilization, allows for the entry of molecules that are otherwise unable to cross the cell membrane, such as DNA, RNA, and certain drugs.[4][6] The success of electroporation depends on optimizing parameters like pulse voltage, pulse width, and the number of pulses for the specific cell type to ensure high efficiency and maintain cell viability.[7]

Troubleshooting Guide

Issue: Low Intracellular Concentration of a Compound
Potential Cause Troubleshooting Step Expected Outcome
Compound is not cell-permeable Use a chemical permeabilizing agent (e.g., low concentration of Saponin or Digitonin).Increased intracellular accumulation of the compound.
Employ physical methods like electroporation.Successful delivery of the compound into the cells.
Active efflux of the compound Co-incubate with a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein).Increased intracellular retention of the compound.
Suboptimal experimental conditions Increase the incubation time or the concentration of the compound.Higher intracellular concentration of the compound.
Ensure the compound is fully dissolved in a compatible solvent.Improved availability of the compound to the cells.
Cell viability is compromised Perform a cell viability assay (e.g., Trypan Blue or MTT assay) after treatment.Confirmation that the treatment is not overly toxic.
If using a permeabilizing agent, reduce its concentration or the incubation time.Improved cell viability with sufficient permeabilization.

Key Experimental Protocols

Protocol 1: Chemical Permeabilization using Saponin for Adherent Cells

Objective: To transiently permeabilize the plasma membrane of adherent cells for the uptake of a small molecule.

Materials:

  • Adherent cells cultured in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Saponin stock solution (e.g., 1% w/v in PBS)

  • Your compound of interest dissolved in an appropriate vehicle

  • Culture medium

Procedure:

  • Grow adherent cells to the desired confluency (typically 70-80%) in a multi-well plate.

  • Prepare a working solution of Saponin in PBS. The final concentration needs to be optimized and can range from 0.01% to 0.1%.

  • Aspirate the culture medium from the wells.

  • Gently wash the cells twice with pre-warmed PBS.

  • Add the Saponin working solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Aspirate the Saponin solution.

  • Immediately add your compound of interest, diluted in culture medium or PBS, to the wells.

  • Incubate for the desired period.

  • Proceed with your downstream analysis (e.g., imaging, cell lysis for quantification).

Note: Saponin-mediated permeabilization is reversible, so the compound of interest should be added shortly after permeabilization.

Protocol 2: Electroporation for Suspension Cells

Objective: To introduce a non-permeable molecule into suspension cells using electroporation.

Materials:

  • Suspension cells

  • Electroporation buffer (commercially available or prepared in-house)

  • Electroporator and compatible cuvettes

  • Your molecule of interest

  • Culture medium

Procedure:

  • Harvest suspension cells and wash them with PBS to remove any residual medium.

  • Resuspend the cell pellet in cold electroporation buffer at a specific density (e.g., 1 x 10^6 cells/100 µL).

  • Add your molecule of interest to the cell suspension.

  • Transfer the mixture to a pre-chilled electroporation cuvette.

  • Apply the electric pulse using pre-optimized settings for your cell line.

  • Immediately after the pulse, add pre-warmed culture medium to the cuvette to aid in cell recovery.

  • Gently transfer the cell suspension to a culture dish or multi-well plate containing fresh, pre-warmed medium.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) before your downstream application.

Signaling Pathways Affecting Cell Permeability

Understanding the signaling pathways that regulate cell permeability can provide insights into modulating compound uptake and retention.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) is a key regulator of vascular permeability.[8][9] Binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that leads to the loosening of cell-cell junctions, thereby increasing permeability.[10][11]

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Src Src VEGFR2->Src eNOS eNOS PLCg->eNOS Src->eNOS NO NO eNOS->NO Permeability Increased Permeability NO->Permeability

Caption: VEGF signaling pathway leading to increased vascular permeability.

S1P Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in enhancing endothelial barrier function and decreasing permeability.[12][13][14] It acts by binding to its receptors (S1PR) on endothelial cells, which initiates signaling cascades that strengthen cell-cell junctions.[15][16]

S1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1PR1 S1PR1 S1P->S1PR1 PI3K PI3K S1PR1->PI3K Rac1 Rac1 S1PR1->Rac1 Akt Akt PI3K->Akt Junctions Strengthened Cell-Cell Junctions Akt->Junctions Rac1->Junctions Permeability Decreased Permeability Junctions->Permeability

Caption: S1P signaling pathway promoting endothelial barrier integrity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates various cellular processes, including cell survival, proliferation, and, in some contexts, cell permeability.[17][18] Activation of this pathway can influence the organization of the cytoskeleton and the stability of cell-cell junctions, thereby affecting barrier function.[19][20][21]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellFunction Cell Survival, Proliferation, Permeability Regulation Akt->CellFunction mTOR->CellFunction

Caption: Overview of the PI3K/Akt signaling pathway.

References

Overcoming the hook effect in FC-11 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Focal Adhesion Kinase (FAK) degrader, FC-11. The primary focus is on overcoming the high-dose hook effect, a common issue in immunoassays used to quantify FAK protein levels.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect and why is it a concern in my this compound experiments?

A1: The hook effect, also known as the prozone phenomenon, is a type of interference in sandwich immunoassays (like ELISA) that leads to falsely low results at very high concentrations of the analyte.[1][2][3] In the context of your this compound experiments, if you are quantifying the degradation of FAK protein using a sandwich ELISA, an extremely high concentration of FAK in your untreated or control cell lysates could saturate both the capture and detection antibodies. This prevents the formation of the "sandwich" complex that generates the signal, leading to an underestimation of the initial FAK levels and potentially masking the degradation effect of this compound.[1][4]

Q2: How can I identify if the hook effect is occurring in my FAK quantification assay?

A2: A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is known to have a high concentration of the analyte. The definitive way to confirm the hook effect is to perform a serial dilution of your sample. If a diluted sample yields a higher signal (and thus a higher calculated concentration after factoring in the dilution) than the undiluted or less diluted sample, you are likely experiencing a hook effect.[5]

Q3: What are the primary methods to overcome the hook effect?

A3: There are two main strategies to mitigate the hook effect:

  • Sample Dilution: This is the most common method. By preparing a series of dilutions of your sample, you can identify a concentration that falls within the linear, reliable range of the assay.[1][3]

  • Two-Step Assay Protocol: Modifying a one-step sandwich ELISA to a two-step protocol can also prevent the hook effect. This involves sequential incubation of the sample (analyte) and the detection antibody, with a wash step in between. This wash step removes the excess, unbound analyte before the detection antibody is added, preventing the saturation of the detection antibody in the solution.[1][4]

Troubleshooting Guides

Issue: Falsely low or inconsistent FAK protein quantification in control samples.

This guide will walk you through the process of identifying and overcoming a suspected hook effect in your FAK quantification experiments.

Step 1: Preliminary Check & Hypothesis

If your untreated control samples, which are expected to have high levels of FAK, are showing lower signals than samples treated with the this compound degrader, you should suspect the hook effect.

Step 2: Experimental Strategy to Confirm and Overcome the Hook Effect - Serial Dilution

The most straightforward approach is to re-assay your high-concentration samples with a series of dilutions.

Data Presentation: Example of Hook Effect in a FAK Sandwich ELISA

The following table illustrates how serial dilution can uncover the hook effect. Note that as the sample is diluted, the observed signal increases, revealing the true concentration to be much higher than initially measured.

Sample DilutionFAK Concentration in Lysate (Hypothetical)Observed Signal (OD at 450 nm)Calculated FAK Concentration (ng/mL)Corrected FAK Concentration (ng/mL)Interpretation
Neat (1:1)>3000 ng/mL0.85110110Hook Effect
1:10>300 ng/mL1.952502500Hook Effect
1:100>30 ng/mL2.5032032000Within Linear Range
1:1000>3 ng/mL1.20150150000Within Linear Range
1:10000>0.3 ng/mL0.1520200000Within Linear Range

This data is adapted from a similar experiment to illustrate the principle.[3]

Experimental Protocols

Protocol 1: Serial Dilution Sandwich ELISA for FAK Quantification

This protocol describes how to perform a sandwich ELISA with serial dilutions of cell lysate to accurately quantify FAK protein levels and avoid the hook effect.

Materials:

  • FAK ELISA kit (containing pre-coated plates, capture antibody, detection antibody, standards, and buffers)

  • Cell lysate from control and this compound treated cells

  • Assay diluent (provided in the kit or a compatible buffer)

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: Prepare lysates from your control and this compound treated cells according to your standard laboratory protocol. Determine the total protein concentration of each lysate.

  • Prepare Serial Dilutions:

    • For each lysate sample, prepare a series of dilutions in the assay diluent. A good starting point is a 10-fold dilution series (e.g., 1:10, 1:100, 1:1000, 1:10000).

    • To prepare a 1:10 dilution, add 10 µL of your cell lysate to 90 µL of assay diluent. Mix well.

    • To prepare a 1:100 dilution, add 10 µL of the 1:10 dilution to 90 µL of assay diluent. Mix well. Continue this process for all desired dilutions.

  • Perform ELISA (One-Step Method):

    • Add 100 µL of your standards and diluted lysate samples to the appropriate wells of the FAK antibody-coated microplate.

    • Add 50 µL of the enzyme-linked detection antibody to each well.

    • Incubate for the time and temperature specified in your ELISA kit manual (e.g., 2 hours at room temperature).

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from your standards.

    • Determine the concentration of FAK in each diluted sample from the standard curve.

    • Multiply the concentration by the dilution factor to obtain the final concentration for each dilution.

    • The correct concentration will be in the dilution where further dilution results in a proportional decrease in the calculated concentration (i.e., within the linear range of the assay).

Protocol 2: Two-Step Sandwich ELISA for FAK Quantification

This protocol modifies the standard sandwich ELISA to a two-step process to mitigate the hook effect.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Cell Lysates and Dilutions: Prepare your cell lysates and a few initial dilutions (e.g., 1:10 and 1:100) as described in Protocol 1.

  • Perform ELISA (Two-Step Method):

    • Step 1: Analyte Capture

      • Add 100 µL of your standards and diluted lysate samples to the appropriate wells of the FAK antibody-coated microplate.

      • Incubate for the time and temperature specified in your ELISA kit manual (e.g., 1-2 hours at room temperature).

      • Wash the plate 3-5 times with the provided wash buffer. This step removes excess, unbound FAK protein.

    • Step 2: Detection

      • Add 100 µL of the enzyme-linked detection antibody to each well.

      • Incubate for the time and temperature specified in your ELISA kit manual (e.g., 1 hour at room temperature).

      • Wash the plate 3-5 times with the provided wash buffer.

    • Step 3: Signal Development

      • Add 100 µL of the substrate solution to each well and incubate in the dark.

      • Add 100 µL of stop solution.

      • Read the absorbance at 450 nm.

  • Data Analysis: Analyze the data as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow: Overcoming the Hook Effect

Hook_Effect_Workflow cluster_start Start cluster_strategy Troubleshooting Strategy cluster_assay Re-Assay cluster_analysis Data Analysis cluster_results Outcome cluster_solution Solution start Inconsistent FAK ELISA Results (Suspected Hook Effect) strategy Perform Serial Dilution of High-Concentration Samples start->strategy Hypothesize Hook Effect assay Run ELISA with Diluted Samples strategy->assay analysis Calculate Concentration x Dilution Factor assay->analysis hook Hook Effect Confirmed (Diluted sample > Undiluted) analysis->hook no_hook No Hook Effect (Proportional Decrease) analysis->no_hook solution Use Appropriate Dilution for Accurate Quantification or Switch to Two-Step ELISA Protocol hook->solution

Caption: Logical workflow for troubleshooting the hook effect.

Signaling Pathway: Simplified FAK Signaling

FAK_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK recruits & activates paxillin Paxillin FAK->paxillin phosphorylates Src Src FAK->Src activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos activates PI3K PI3K FAK->PI3K activates Cell_Mig Cell Migration paxillin->Cell_Mig Src->FAK phosphorylates Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Cell_Pro Cell Proliferation & Survival Akt->Cell_Pro ERK->Cell_Pro FC11 This compound (Degrader) FC11->FAK induces degradation

Caption: Simplified FAK signaling pathway and the action of this compound.

References

Technical Support Center: Minimizing FC-11 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the use of Trichlorofluoromethane (FC-11) as a solvent in primary cell culture experiments, with a focus on minimizing its inherent toxicity. Due to the limited availability of specific cytotoxicity data for this compound in primary cell cultures, this guide offers a framework for establishing safe usage parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its use in cell culture a concern?

A1: this compound (Trichlorofluoromethane) is a volatile organic compound historically used as a refrigerant and solvent. Its application in primary cell culture is a concern due to its potential cytotoxicity. Primary cells are more sensitive to environmental stressors than immortalized cell lines, and exposure to volatile solvents like this compound can lead to decreased cell viability, altered cellular functions, and compromised experimental outcomes.

Q2: Is there a known safe concentration of this compound for primary cell cultures?

A2: Currently, there is a lack of established safe harbor concentrations or specific LC50 values for this compound across different primary cell types in publicly available literature. Therefore, it is crucial for researchers to empirically determine the optimal, non-toxic concentration for their specific primary cell type and experimental conditions. A concentration range-finding study is highly recommended before proceeding with substantive experiments.

Q3: What are the potential mechanisms of this compound toxicity in cells?

A3: While specific pathways for this compound are not extensively detailed in vitro, toxicity is likely mediated through several mechanisms common to halogenated hydrocarbons. These can include the disruption of cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and potential metabolic activation by cellular enzymes (such as cytochrome P450 in hepatocytes) into more reactive intermediates. These intermediates can form adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death.

Q4: How can I prepare this compound solutions for cell culture experiments to minimize toxicity?

A4: Due to its volatility, preparing and handling this compound requires specific precautions. Prepare stock solutions in a certified chemical fume hood. To improve its solubility in aqueous culture media, a co-solvent approach may be necessary. However, the co-solvent itself should be tested for toxicity. Serial dilutions should be made immediately before addition to the cell culture medium, and the final concentration of any solvent, including this compound, should be kept to the absolute minimum required for the experiment.

Q5: What are the signs of this compound toxicity in my primary cell cultures?

A5: Visual signs of toxicity under a microscope include changes in cell morphology (e.g., rounding, detachment, blebbing), a noticeable decrease in cell attachment and spreading, and a reduction in cell density compared to control cultures. For quantitative assessment, assays measuring cell viability, apoptosis, and oxidative stress should be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in primary cell cultures.

Issue Possible Cause Recommended Action
Drastic decrease in cell viability after this compound treatment. This compound concentration is too high.Perform a dose-response experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). Start with a wide range of concentrations (e.g., 0.001% to 1% v/v) and narrow down to a working concentration that maintains high cell viability (e.g., >90%).
High volatility of this compound is leading to inconsistent concentrations in the culture medium.Prepare fresh dilutions of this compound for each experiment. Minimize the time between adding this compound to the medium and applying it to the cells. Ensure culture plates are properly sealed to reduce evaporation. Consider using specialized plates designed for volatile compounds if available.
Inconsistent results between experiments. Variability in primary cell lots.Test each new lot of primary cells for their sensitivity to this compound. Primary cells from different donors or passages can have varied responses.
Inconsistent preparation of this compound solutions.Standardize the protocol for preparing and diluting this compound. Use calibrated pipettes and ensure thorough mixing before application to cells.
Control (vehicle-only) cultures show signs of stress. Toxicity from the co-solvent used to dissolve this compound.Run a parallel control with the co-solvent alone at the same concentration used in the this compound-treated cultures to assess its independent toxic effects. If the co-solvent is toxic, explore alternative, more biocompatible solvents.
Cells show morphological changes but viability assays (e.g., MTT) show minimal effect. This compound may be causing cellular stress or functional changes without inducing immediate cell death.Use more sensitive assays to detect sublethal toxicity. Measure markers of apoptosis (e.g., caspase activity, Annexin V staining) and oxidative stress (e.g., ROS production).

Experimental Protocols

Protocol 1: Determining the Non-Toxic Working Concentration of this compound using MTT Assay

Objective: To determine the concentration range of this compound that does not significantly impact the metabolic activity (and thus viability) of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Co-solvent (if necessary, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Methodology:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of this compound dilutions in complete culture medium. If a co-solvent is used, prepare a corresponding series of vehicle control dilutions. A typical starting range for this compound might be from 0.001% to 1% (v/v).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Include a "medium-only" control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Primary cells treated with this compound (at concentrations determined from the MTT assay)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Culture primary cells in 6-well plates and treat with various concentrations of this compound and controls for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress in primary cells.

Materials:

  • Primary cells treated with this compound

  • DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Fluorometric plate reader or flow cytometer

Methodology:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound and controls.

  • At the end of the treatment period, remove the medium and wash the cells with warm PBS.

  • Load the cells with DCFDA-H2 solution (typically 5-10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells again with PBS to remove excess probe.

  • Add PBS or culture medium back to the wells.

  • Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorometric plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

FC11_Toxicity_Pathway FC11 This compound Exposure Membrane Cell Membrane Disruption FC11->Membrane Metabolism Metabolic Activation (e.g., by P450 enzymes) FC11->Metabolism Necrosis Necrosis Membrane->Necrosis ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Macromolecule_Damage Macromolecule Damage (Proteins, Lipids, DNA) Reactive_Metabolites->Macromolecule_Damage Oxidative_Stress->Macromolecule_Damage Apoptosis Apoptosis Macromolecule_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Hypothetical signaling pathways of this compound induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Primary_Cells Culture Primary Cells Range_Finding Dose-Response (MTT Assay) Primary_Cells->Range_Finding FC11_Prep Prepare this compound Dilutions FC11_Prep->Range_Finding Mechanism_Assay Mechanism of Toxicity Assays Range_Finding->Mechanism_Assay Use concentrations below toxic threshold Data_Analysis Data Analysis & Interpretation Mechanism_Assay->Data_Analysis Conclusion Determine Safe Concentration & Toxicity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing this compound toxicity in primary cells.

Troubleshooting_Flowchart rect_node rect_node start High Cell Death Observed? check_conc Is this compound Concentration > 0.1%? start->check_conc reduce_conc Action: Perform dose-response to find NOAEL. check_conc->reduce_conc Yes check_vehicle Vehicle Control Shows Toxicity? check_conc->check_vehicle No end Proceed with optimized protocol. reduce_conc->end change_solvent Action: Test alternative co-solvents. check_vehicle->change_solvent Yes check_morphology Subtle Morphological Changes? check_vehicle->check_morphology No change_solvent->end sensitive_assays Action: Use apoptosis/ROS assays. check_morphology->sensitive_assays Yes check_morphology->end No sensitive_assays->end

Caption: Troubleshooting flowchart for unexpected this compound toxicity.

Technical Support Center: FC-11 Metabolism in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolic degradation of Trichlorofluoromethane (FC-11) in various cell lines. Given the limited direct research on this compound metabolism in mammalian cell culture, this guide is based on the general principles of xenobiotic metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for studying this compound degradation?

A1: The choice of cell line is critical and depends on the experimental goals.

  • Primary Human Hepatocytes: These are considered the "gold standard" as they most closely represent in vivo liver metabolism, expressing a wide range of drug-metabolizing enzymes.[1] However, they are limited by availability, cost, and batch-to-batch variability.[2]

  • Hepatoma Cell Lines (e.g., HepG2, Huh7): These are widely available, easy to culture, and have a stable phenotype.[3] Their major drawback is the very low to negligible expression of key CYP enzymes, which may result in an underestimation of this compound metabolism.[4]

  • Genetically Engineered Cell Lines: Cell lines (e.g., HEK293 or specific hepatoma lines) can be transfected to express a single, specific human CYP enzyme (e.g., CYP2E1, which is known to metabolize small halogenated hydrocarbons).[2] These are invaluable for identifying which specific enzyme is responsible for this compound degradation.

Q2: What is the most likely metabolic pathway for this compound degradation in cells?

A2: The primary pathway for the metabolism of many xenobiotics, including halogenated hydrocarbons, is Phase I oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[5][6] This process typically introduces a polar group, making the compound more water-soluble and easier to excrete.[6] For a compound like this compound, this would likely involve dehalogenation reactions.

Q3: My assay shows no degradation of this compound in HepG2 cells. Is this expected?

A3: Yes, this is a plausible outcome. Standard hepatoma cell lines like HepG2 express very low levels of most CYP enzymes.[2][4] If this compound is metabolized by a specific CYP isozyme that is absent or minimally expressed in HepG2, you will observe little to no degradation. Consider using primary hepatocytes or a cell line engineered to express the specific CYP enzyme you hypothesize is involved.

Q4: How can I handle a highly volatile compound like this compound in a cell culture experiment?

A4: Special precautions are necessary to prevent the loss of the compound from the culture medium.

  • Sealed Incubation System: Use sealed culture plates or flasks with gas-tight septa to prevent this compound from evaporating.

  • Headspace Analysis: Quantify the amount of this compound in the sealed air (headspace) above the culture medium using Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the headspace concentration over time, correlated with the presence of cells, indicates cellular uptake and/or metabolism.

  • Minimal Headspace Volume: Reduce the volume of air in the culture vessel to maximize the concentration of this compound in the medium.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent sealing of culture plates leading to variable evaporation of this compound.2. Uneven cell seeding density.3. Contamination.1. Ensure all wells/flasks are sealed uniformly. Use high-quality sealing mats or septa.2. Verify cell counting and seeding procedures. Perform a cell viability assay (e.g., Trypan Blue) before seeding.3. Regularly check for microbial contamination.
No this compound degradation observed in any cell line. 1. This compound is not metabolized by the chosen cell lines.2. The concentration of this compound is too high, causing cytotoxicity.3. Assay sensitivity is too low to detect small amounts of degradation.4. Loss of CYP enzyme activity during culture.1. Use a positive control cell line known to have high metabolic activity (e.g., primary hepatocytes or a CYP-expressing recombinant cell line).2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic working concentration.3. Optimize your analytical method (e.g., GC-MS) to improve the limit of detection.4. Ensure proper cell culture maintenance. Prolonged culture can lead to a decrease in metabolic enzyme expression.[1]
Apparent degradation in cell-free control wells. 1. Abiotic degradation of this compound in the culture medium.2. Adsorption of this compound to the plastic of the culture plate.3. Leakage from the sealed plate.1. Run a control with this compound in medium without cells to quantify any abiotic loss.2. Pre-incubate plates with a blocking agent if adsorption is suspected, or test plates made of different materials.3. Carefully check the integrity of your sealing method.

Data Summary: Hypothetical this compound Degradation

The following data is illustrative and intended for comparative purposes. Actual results may vary.

Cell LineDescriptionPrimary Metabolic SystemHypothetical % this compound Degradation (24h)
HEK293 (Wild-Type) Human Embryonic KidneyNegligible Endogenous CYP Activity< 1%
HepG2 Human HepatomaLow Endogenous CYP Activity2 - 5%
Primary Human Hepatocytes Gold Standard for MetabolismFull Complement of CYP Enzymes25 - 40%
HEK293-CYP2E1 Engineered to Express CYP2E1High CYP2E1 Activity50 - 70%

Experimental Protocols

Protocol: Assessing this compound Degradation in Adherent Cell Culture using Headspace GC-MS

1. Cell Culture: a. Seed the selected cell lines (e.g., HepG2, HEK293-CYP2E1) into 24-well glass vials suitable for headspace analysis and allow them to adhere and reach ~80-90% confluency. b. Include multiple replicates for each cell line and time point, as well as "cell-free" controls containing only medium.

2. Compound Preparation and Dosing: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. b. Dilute the stock solution directly into pre-warmed culture medium to achieve the final, non-toxic working concentration. The final solvent concentration should be minimal (<0.1%) to avoid cellular stress.

3. Incubation: a. Aspirate the old medium from the cell vials. b. Gently add the this compound-containing medium to the cells and to the cell-free control vials. c. Immediately seal each vial with a gas-tight septum and aluminum crimp cap. d. Place the vials in a 37°C incubator.

4. Sample Collection: a. At designated time points (e.g., 0, 4, 8, 24 hours), remove the vials from the incubator. b. Equilibrate the vials in a heated water bath or headspace autosampler agitator (e.g., at 60°C for 10 minutes) to allow this compound to partition into the headspace.

5. GC-MS Analysis: a. Use a gas-tight syringe to manually inject a sample of the headspace gas into the GC-MS, or use a headspace autosampler. b. Develop a GC-MS method to separate this compound from other volatile compounds and detect it with high sensitivity. c. Create a standard curve by adding known amounts of this compound to sealed vials with culture medium to quantify the concentration in the experimental samples.

6. Data Analysis: a. Calculate the concentration of this compound in the headspace of each vial at each time point using the standard curve. b. Correct for any abiotic loss by subtracting the apparent degradation seen in the cell-free controls. c. Calculate the percentage of this compound degraded by the cells at each time point relative to the T=0 measurement. d. Normalize the degradation rate to cell number or total protein content for comparison across different cell lines.

Visualizations

Signaling and Metabolic Pathways

FC11_Metabolism cluster_cell Hepatocyte cluster_er ER Endoplasmic Reticulum (ER) CYP450 Cytochrome P450 (e.g., CYP2E1) Metabolite Metabolite (Hydrophilic) CYP450->Metabolite FC11_in This compound (Lipophilic) FC11_in->CYP450 Phase I Oxidation Efflux Efflux Transporter Metabolite->Efflux Metabolite_out Excreted Metabolite Efflux->Metabolite_out Transport FC11_out This compound (Extracellular) FC11_out->FC11_in Diffusion

Caption: Hypothetical metabolic pathway of this compound in a hepatocyte.

Experimental Workflow

FC11_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation arrow arrow A Seed Cells in Headspace Vials B Prepare this compound in Culture Medium C Dose Cells and Immediately Seal Vials B->C D Incubate at 37°C for Designated Time Points C->D E Equilibrate Vials and Sample Headspace D->E F Analyze by GC-MS E->F G Quantify this compound using Standard Curve F->G H Calculate % Degradation (Corrected for Controls) G->H I Compare Degradation Across Cell Lines H->I

Caption: Workflow for analyzing volatile compound metabolism in vitro.

References

Technical Support Center: FC-11 Mediated FAK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FC-11, a potent and selective PROTAC degrader of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues, particularly resistance, that may be encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Focal Adhesion Kinase (FAK). It is a heterobifunctional molecule composed of the FAK inhibitor PF-562271 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] this compound works by forming a ternary complex between FAK and CRBN, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome.[1][2][3] This dual-action mechanism eliminates both the kinase-dependent and kinase-independent scaffolding functions of FAK.[3]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent degradation of FAK in a variety of cell lines with DC₅₀ values in the picomolar to low nanomolar range.[2]

Q3: Is the degradation of FAK by this compound reversible?

A3: Yes, the effects of this compound are reversible. Upon removal of the compound, FAK protein levels have been shown to recover.

Q4: What are the known off-targets of this compound?

A4: The FAK inhibitor component of this compound, PF-562271, has been reported to have off-target activity against other kinases. However, this compound has been shown to be highly selective for FAK degradation.

Troubleshooting Guide

Problem 1: No or incomplete FAK degradation observed.

This is a common issue that can arise from several factors, from experimental setup to cellular resistance. Follow this step-by-step guide to identify and resolve the problem.

Step 1: Verify Experimental Setup and Reagents

  • Question: Are you sure your experimental conditions are optimal?

  • Answer:

    • Confirm this compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly at -20°C. Repeated freeze-thaw cycles should be avoided.

    • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is from 1 pM to 10 µM. Be aware of the "hook effect," where high concentrations of PROTAC can lead to reduced degradation efficiency due to the formation of non-productive binary complexes.

    • Optimize Treatment Duration: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal FAK degradation in your cell line.

    • Western Blotting Validation: Ensure your Western blotting protocol is optimized for FAK detection. Use a validated primary antibody for FAK and an appropriate loading control.

Step 2: Investigate Potential Cellular Resistance Mechanisms

If you have confirmed your experimental setup and still observe a lack of FAK degradation, it may be due to cellular resistance.

  • Question: Could the cells have developed resistance to this compound?

  • Answer: Resistance to PROTACs can occur through various mechanisms. Here’s how to investigate them:

    • Assess CRBN Expression: Since this compound relies on the CRBN E3 ligase, downregulation or loss of CRBN expression can lead to resistance.

      • Action: Perform a Western blot or qPCR to compare CRBN protein or mRNA levels, respectively, in your experimental cells versus a sensitive control cell line.

    • Sequence CRBN and FAK Genes: Mutations in CRBN can prevent this compound binding, and mutations in FAK could potentially alter the this compound binding site.

      • Action: Sequence the CRBN and PTK2 (FAK) genes in your cells to identify any potential mutations.

    • Check for Increased Efflux: Overexpression of drug efflux pumps like MDR1 can reduce the intracellular concentration of this compound.

      • Action: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if degradation is restored.

    • Confirm Proteasome Function: this compound-mediated degradation is dependent on the proteasome.

      • Action: As a positive control for proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated FAK would confirm that the ubiquitination process is occurring but degradation is blocked.

Problem 2: The "Hook Effect" is observed.
  • Question: Why does the degradation of FAK decrease at higher concentrations of this compound?

  • Answer: The "hook effect" is a characteristic phenomenon of PROTACs where degradation efficiency decreases at high concentrations. This is due to the formation of stable, non-productive binary complexes (this compound bound to either FAK or CRBN alone) which compete with the formation of the productive ternary complex (FAK-FC-11-CRBN).

    • Solution: To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation. The ideal concentration will be at the "bottom" of the U-shaped curve.

Quantitative Data Summary

Cell LineThis compound DC₅₀ (pM)Reference
TM3310[2]
PA180[2]
MDA-MB-436330[2]
LNCaP370[2]
Ramos40[2]

Experimental Protocols

Detailed Western Blot Protocol for FAK Degradation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against FAK (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

In Vitro Ubiquitination Assay

This assay confirms that this compound can induce the ubiquitination of FAK in a cell-free system.

  • Reaction Setup:

    • In a microfuge tube, combine the following components:

      • Recombinant human FAK protein

      • Recombinant human E1 ubiquitin-activating enzyme

      • Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

      • Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

      • Ubiquitin

      • ATP

      • This compound or DMSO (vehicle control)

      • Ubiquitination buffer

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the reaction products by Western blotting using an anti-FAK antibody to detect higher molecular weight ubiquitinated FAK species.

Visualizations

FC11_Mechanism_of_Action cluster_cytoplasm Cytoplasm FC11 This compound Ternary_Complex FAK-FC-11-CRBN Ternary Complex FC11->Ternary_Complex FAK FAK FAK->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_FAK->Proteasome Recognition Degraded_FAK Degraded FAK (Peptides) Proteasome->Degraded_FAK Degradation

Caption: this compound mediated FAK degradation pathway.

Troubleshooting_Workflow Start Start: No/Incomplete FAK Degradation Check_Exp Step 1: Verify Experimental Setup Start->Check_Exp Exp_OK Experimental Setup OK? Check_Exp->Exp_OK Optimize Optimize Concentration, Time, Reagents Exp_OK->Optimize No Check_CRBN Step 2: Investigate Resistance - Check CRBN Expression Exp_OK->Check_CRBN Yes End_Optimize Re-run experiment with optimized parameters Optimize->End_Optimize CRBN_OK CRBN Expressed? Check_CRBN->CRBN_OK Sequence_Genes Sequence CRBN and FAK genes CRBN_OK->Sequence_Genes Yes End_No_CRBN Conclusion: Resistance due to low/no CRBN expression CRBN_OK->End_No_CRBN No Check_Efflux Test Efflux Pump Inhibition Sequence_Genes->Check_Efflux End_Resistant Conclusion: Potential Resistance (CRBN/FAK mutation, Efflux) Check_Efflux->End_Resistant

Caption: Troubleshooting workflow for this compound resistance.

References

Validation & Comparative

Validating FC-11 On-Target Effects: A Proteomics-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FC-11, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK), with alternative FAK-targeting compounds. We present supporting experimental data from proteomics and other biochemical assays to objectively evaluate its on-target effects. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction to this compound and FAK Degradation

This compound is a heterobifunctional molecule that induces the degradation of FAK, a non-receptor tyrosine kinase critical in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[2] Unlike traditional small-molecule inhibitors that only block the kinase activity of FAK, PROTACs like this compound are designed to eliminate the entire protein, thereby ablating both its enzymatic and scaffolding functions.[3][4]

This compound is composed of three key components:

  • A ligand that binds to the target protein, Focal Adhesion Kinase (FAK).

  • A linker molecule.

  • A ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1]

This design allows this compound to recruit the E3 ligase to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]

Comparative Analysis of FAK-Targeting Compounds

To validate the on-target effects of this compound, its performance is compared with a similar FAK-degrading PROTAC, PROTAC-3, and a FAK kinase inhibitor, defactinib.

CompoundTypeMechanism of ActionPrimary TargetE3 Ligase Recruited
This compound PROTAC DegraderInduces proteasomal degradation of the target protein.[1]FAKCereblon (CRBN)[1]
PROTAC-3 PROTAC DegraderInduces proteasomal degradation of the target protein.[4]FAKvon Hippel-Lindau (VHL)[4]
Defactinib Kinase InhibitorCompetitively inhibits the ATP-binding site of the kinase domain.[2]FAK/Pyk2[2]N/A
Quantitative Performance Data

The efficacy of these compounds is assessed by their half-maximal degradation concentration (DC50) for the PROTACs and the half-maximal inhibitory concentration (IC50) for the kinase inhibitor.

Table 1: In Vitro Degradation Efficiency of FAK PROTACs

CompoundCell LineDC50 (nM)Dmax (%)AssayReference
This compound Ramos0.04>95Western Blot[1][7]
PA10.08>95Western Blot[1][7]
TM30.31>95Western Blot[1][7]
MDA-MB-4360.33>95Western Blot[1][7]
LNCaP0.37>95Western Blot[1][7]
PROTAC-3 PC33.0~90Western Blot[4][8]
MDA-MB-231~10>90Western Blot[4]

Table 2: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Assay TypeReference
Defactinib FAK0.5Kinase Assay[2]
Pyk20.6Kinase Assay[2]

Experimental Protocols

Western Blotting for FAK Degradation

This protocol is used to quantify the reduction in total FAK protein levels following treatment with a degrader compound.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[9]

  • Primary Antibody: Anti-FAK antibody (e.g., Cell Signaling Technology #3285).[10]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound, PROTAC-3, or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

  • Sonication and Denaturation: Sonicate the lysate to shear DNA and reduce viscosity.[9] Heat the samples at 95-100°C for 5 minutes.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[9]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FAK antibody overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times with TBST for 5 minutes each.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the percentage of FAK degradation.

Global Proteomics for On-Target and Off-Target Analysis

This mass spectrometry-based workflow provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.

Materials:

  • Cell lysis buffer compatible with mass spectrometry (e.g., urea-based buffer).

  • DTT, iodoacetamide, and trypsin.

  • Tandem Mass Tags (TMT) for multiplexed quantification (optional).

  • LC-MS/MS system (e.g., Orbitrap).

Procedure:

  • Sample Preparation: Treat cells with the PROTAC of interest (e.g., this compound) and a vehicle control. Lyse the cells and quantify the protein concentration.

  • Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label the peptides from different treatment conditions with TMT reagents for multiplexed analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

    • Protein Quantification: Quantify the relative abundance of each identified protein across the different treatment conditions.

    • Statistical Analysis: Perform statistical tests to identify proteins with significantly altered abundance upon PROTAC treatment. On-target effects are confirmed by the significant downregulation of FAK. Off-target effects are identified as other significantly downregulated proteins.[12]

Immunoprecipitation-Mass Spectrometry (IP-MS) for FAK Interactome Analysis

This protocol is used to identify proteins that interact with FAK and to understand how these interactions are affected by FAK degradation.

Materials:

  • IP Lysis Buffer (non-denaturing).

  • Anti-FAK antibody validated for IP.

  • Protein A/G magnetic beads.

  • Wash buffers of varying stringency.

  • Elution buffer.

  • Mass spectrometer.

Procedure:

  • Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an anti-FAK antibody to capture FAK and its interacting proteins.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate to bind the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the FAK-containing protein complexes from the beads.

  • Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins in the complex.

  • Data Analysis: Compare the identified proteins between the treated and untreated samples to determine how FAK degradation affects its interactome.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound (PROTAC) FAK FAK (Target Protein) PROTAC->FAK Binds to FAK CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits CRBN Proteasome Proteasome FAK->Proteasome Targeted for Degradation CRBN->FAK Forms Ternary Complex Ub Ubiquitin Ub->FAK Ubiquitination Degraded_FAK Degraded FAK Peptides Proteasome->Degraded_FAK Degrades FAK

Caption: Mechanism of Action for this compound PROTAC.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins Integrin Integrins ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activation Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Pro Cell Proliferation, Survival, Migration Akt->Cell_Pro Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Pro

Caption: Simplified FAK Signaling Pathway.

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Data Acquisition & Analysis A Cell Culture (+/- this compound) B Cell Lysis A->B C Protein Quantification B->C D Reduction, Alkylation, & Tryptic Digestion C->D E LC-MS/MS Analysis D->E F Database Search (Protein Identification) E->F G Protein Quantification F->G H Statistical Analysis (On/Off-Target Effects) G->H

Caption: Global Proteomics Workflow for PROTAC Validation.

Conclusion

Proteomics offers a powerful and unbiased approach to validate the on-target effects of PROTACs like this compound. The data presented in this guide demonstrates that this compound is a potent and selective degrader of FAK. By comparing its performance with other FAK-targeting agents and employing comprehensive proteomic analyses, researchers can gain a deeper understanding of its mechanism of action and potential therapeutic applications. The provided protocols serve as a foundation for the in-house validation and further investigation of this compound and other targeted protein degraders.

References

Confirming FAK Degradation by FC-11: A Comparative Guide to Mass Spectrometry and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the burgeoning field of targeted protein degradation, the precise measurement of a degrader's efficacy is paramount. FC-11, a potent PROTAC (Proteolysis Targeting Chimera) targeting Focal Adhesion Kinase (FAK), has demonstrated significant promise. This guide provides a comparative analysis of two primary methodologies used to confirm and quantify this compound-induced FAK degradation: mass spectrometry and Western blotting. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of these techniques.

Introduction to FAK Degradation by this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers. Unlike traditional kinase inhibitors that only block the enzymatic activity of FAK, PROTACs like this compound are designed to eliminate the entire FAK protein, thereby abrogating both its kinase-dependent and kinase-independent scaffolding functions.[1][2][3] this compound accomplishes this by hijacking the cell's ubiquitin-proteasome system. It consists of a ligand that binds to FAK and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[4][5]

Methodologies for Confirming Protein Degradation: A Comparison

The two most common techniques to confirm the degradation of a target protein like FAK are Western blotting and mass spectrometry. While both can provide evidence of protein loss, they differ significantly in their scope, sensitivity, and the richness of the data they provide.

FeatureMass Spectrometry (Targeted Proteomics)Western Blotting
Principle Identification and quantification of specific peptides derived from the target protein after enzymatic digestion.Immunodetection of the target protein using specific antibodies after separation by size.
Quantification Absolute or relative quantification using stable isotope-labeled peptide standards, offering high precision and a wide dynamic range.Semi-quantitative, with relative quantification based on band intensity normalized to a loading control. Prone to signal saturation.
Throughput High-throughput capabilities, allowing for the analysis of many samples and multiplexing of targets.Lower throughput, typically analyzing one protein at a time per membrane.
Specificity Highly specific, as it relies on the mass-to-charge ratio of unique peptides and their fragments. Can distinguish between protein isoforms.Dependent on antibody specificity, which can be variable and lead to off-target binding.
Proteome Coverage Can be targeted to specific proteins or used in a global "shotgun" approach to assess proteome-wide selectivity and off-target effects.Targeted to a single protein of interest.
Sensitivity Generally high, especially with enrichment techniques.Sensitivity is dependent on antibody affinity and can be variable.
Confirmation Provides sequence-specific evidence of the protein.Relies on antibody recognition of an epitope.

Quantitative Data: this compound-Mediated FAK Degradation

The following table summarizes publicly available data on the efficacy of this compound in degrading FAK across various cell lines, as determined by Western blotting.

Cell LineDC50Dmax (Concentration, Time)Reference
TM3310 pM~99% (100 nM, 3h)[4][6]
PA180 pM99% (1-10 nM, 8h)[4][7]
MDA-MB-436330 pMNot Specified[4]
LNCaP370 pMNot Specified[4]
Ramos40 pMNot Specified[4]
Hep3BEffective at 10 nMNot Specified[1]
Huh7Effective at 10 nMNot Specified[1]

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of degradation observed.

Experimental Protocols

Mass Spectrometry: Targeted Proteomics Workflow for FAK Quantification

This protocol outlines a typical workflow for quantifying FAK levels using targeted mass spectrometry with stable isotope-labeled internal standards.

  • Cell Lysis and Protein Quantification:

    • Treat cells with varying concentrations of this compound for desired time points.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

    • Quantify total protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation and Digestion:

    • Take a defined amount of protein from each sample (e.g., 50 µg).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Spike in a known amount of a stable isotope-labeled FAK protein or a specific FAK peptide to serve as an internal standard.

    • Digest the protein mixture into peptides using trypsin overnight at 37°C.

    • Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the pre-selected FAK peptides and their corresponding stable isotope-labeled internal standards.

  • Data Analysis:

    • Integrate the peak areas for the endogenous (light) and internal standard (heavy) FAK peptides.

    • Calculate the ratio of light to heavy peptides to determine the relative or absolute amount of FAK in each sample.

    • Normalize the results to the total protein amount or a housekeeping protein to control for loading variations.

Western Blotting Protocol for FAK

This protocol provides a standard procedure for assessing FAK protein levels via Western blot.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the mass spectrometry protocol.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with inhibitors).

    • Determine the total protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for FAK overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using image analysis software.

    • Normalize the FAK band intensity to a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to correct for loading differences.

Visualizing Workflows and Pathways

FAK_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_wb Western Blot Cells + this compound Cells + this compound Lysis Lysis Cells + this compound->Lysis Protein Quantification Protein Quantification Lysis->Protein Quantification Digestion + SILAC Spike-in Digestion + SILAC Spike-in Protein Quantification->Digestion + SILAC Spike-in Targeted Proteomics SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Immunoblotting LC-MS/MS LC-MS/MS Digestion + SILAC Spike-in->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis FAK Quantification (MS) FAK Quantification (MS) Data Analysis->FAK Quantification (MS) Comparison Comparison FAK Quantification (MS)->Comparison Transfer Transfer SDS-PAGE->Transfer Antibody Incubation Antibody Incubation Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection FAK Quantification (WB) FAK Quantification (WB) Detection->FAK Quantification (WB) FAK Quantification (WB)->Comparison

Figure 1. Experimental workflow for comparing mass spectrometry and Western blot.

FAK_Signaling_and_Degradation cluster_degradation PROTAC-mediated Degradation Integrins Integrins FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Migration FAK->Migration FC11 This compound FAK->FC11 binds Proteasome Proteasome FAK->Proteasome Degradation Src->FAK phosphorylates Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation CRBN CRBN E3 Ligase FC11->CRBN recruits CRBN->FAK ubiquitinates Ub Ubiquitin

Figure 2. FAK signaling pathway and its degradation by this compound.

Conclusion

Both mass spectrometry and Western blotting are valuable tools for confirming the degradation of FAK by this compound. Western blotting offers a straightforward, accessible method for targeted validation of protein loss. However, for a more rigorous, quantitative, and comprehensive analysis, targeted mass spectrometry is the superior choice. It provides higher specificity, a broader dynamic range, and the potential for multiplexing and assessing proteome-wide selectivity. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative rigor. For drug development professionals, the use of mass spectrometry is highly recommended for its ability to provide precise and robust data on the efficacy and selectivity of degraders like this compound.

References

A Head-to-Head Comparison: FC-11, the FAK Degrader, versus PF-562276, the FAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key molecules used in the study of Focal Adhesion Kinase (FAK) signaling: the PROTAC FAK degrader FC-11 and the FAK kinase inhibitor PF-562276. This analysis is supported by experimental data to delineate their distinct mechanisms and functional effects.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. While PF-562276 has been a valuable tool for inhibiting FAK's kinase activity, the development of Proteolysis Targeting Chimeras (PROTACs) like this compound offers a novel approach by inducing the complete degradation of the FAK protein. Understanding the differences between these two compounds is crucial for selecting the appropriate tool for research and therapeutic development.

At a Glance: Key Differences

FeatureThis compoundPF-562276
Compound Type PROTAC FAK DegraderSmall Molecule Kinase Inhibitor
Mechanism of Action Induces ubiquitination and proteasomal degradation of FAK proteinATP-competitive inhibitor of FAK kinase activity
Effect on FAK Protein Eliminates the FAK proteinNo effect on total FAK protein levels
Potency (Degradation) DC50 in the picomolar range in various cell linesNot applicable
Potency (Inhibition) Indirectly inhibits FAK signaling by protein removalIC50 of 1.5 nM in cell-free assays

In-Depth Comparison: Mechanism of Action

PF-562276 functions as a potent, ATP-competitive, and reversible inhibitor of FAK, with a high degree of selectivity. It also exhibits inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2), albeit with approximately 10-fold lower potency[1]. By blocking the ATP-binding site, PF-562276 prevents the autophosphorylation of FAK at tyrosine 397 (pFAK-Y397), a critical step for FAK activation and the recruitment of downstream signaling partners like Src.

In contrast, this compound is a heterobifunctional molecule that leverages the cell's own protein disposal machinery. It is a PROTAC that consists of the FAK inhibitor PF-562271 (a close analog of PF-562276) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[2][3][4][5][6]. This dual-binding capability allows this compound to bring FAK into close proximity with the E3 ligase complex, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome. This mechanism not only abrogates the kinase activity of FAK but also eliminates its non-enzymatic scaffolding functions.

cluster_PF562276 PF-562276 (FAK Inhibitor) cluster_FC11 This compound (FAK Degrader) PF562276 PF-562276 FAK_kinase FAK Kinase Domain PF562276->FAK_kinase Binds to ATP pocket pFAK Phosphorylated FAK (Active) FAK_kinase->pFAK Inhibits Autophosphorylation ATP ATP ATP->FAK_kinase Downstream_Inhibition Downstream Signaling Blocked pFAK->Downstream_Inhibition FC11 This compound FAK_protein FAK Protein FC11->FAK_protein CRBN CRBN E3 Ligase FC11->CRBN Ternary_complex FAK-FC11-CRBN Complex FAK_protein->Ternary_complex CRBN->Ternary_complex Ub_FAK Ubiquitinated FAK Ternary_complex->Ub_FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FAK Proteasome Proteasome Ub_FAK->Proteasome Degradation FAK Degradation Proteasome->Degradation

Figure 1. Mechanisms of action for PF-562276 and this compound.

Performance and Efficacy: A Data-Driven Analysis

Experimental data highlights the superior potency and distinct effects of this compound compared to PF-562276.

Potency in FAK Modulation
CompoundMetricValueCell LinesReference
This compound DC50 (Degradation)40 pMRamos[3]
DC50 (Degradation)80 pMPA1[3]
DC50 (Degradation)310 pMTM3[3]
DC50 (Degradation)330 pMMDA-MB-436[3]
DC50 (Degradation)370 pMLNCaP[3]
PF-562276 IC50 (Inhibition)1.5 nMCell-free assay[1]

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition.

A direct comparison in TM3 cells revealed that this compound significantly reduces the autophosphorylation of FAK (pFAK-Y397) at concentrations below 1 nM, whereas PF-562271 required a much higher concentration (3 µM) to achieve a similar inhibitory effect on phosphorylation.

In Vitro Effects on Cancer Cells

Studies in hepatocellular carcinoma (HCC) cell lines have demonstrated that this compound is more effective at inhibiting cell migration and invasion compared to the FAK inhibitor defactinib (a compound structurally related to PF-562276). This enhanced effect is attributed to the ability of this compound to not only block kinase activity but also to eliminate the scaffolding function of FAK, which plays a role in epithelial-mesenchymal transition (EMT).

In Vivo Effects

In a study using male mice, intraperitoneal administration of this compound (20 mg/kg, twice daily for 5 days) resulted in over 90% reduction of total FAK and phosphorylated FAK in reproductive tissues. In contrast, PF-562271 (10 mg/kg, twice daily for 5 days) only inhibited the phosphorylation of FAK without affecting the total FAK protein levels. This in vivo data corroborates the distinct mechanisms of action of the two compounds.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize and compare FAK inhibitors and degraders.

Western Blot Analysis for FAK Degradation and Phosphorylation

Objective: To determine the effect of this compound and PF-562276 on total FAK protein levels and FAK phosphorylation at Tyr397.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., PA1, TM3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, PF-562276, or DMSO (vehicle control) for a specified duration (e.g., 8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Tyr397), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Total FAK, pFAK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Figure 2. Western blot experimental workflow.
Cell Viability (MTT) Assay

Objective: To assess the impact of this compound and PF-562276 on the metabolic activity and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, PF-562276, or vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.

FAK Signaling Pathway

FAK is a central node in integrin-mediated signaling and also integrates signals from growth factor receptors. Upon activation, FAK autophosphorylates at Y397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, including paxillin, p130Cas, and Grb2, which in turn activate pathways such as the MAPK/ERK and PI3K/Akt pathways, promoting cell migration, proliferation, and survival.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment FAK_Src_Complex FAK/Src Complex pFAK_Y397->FAK_Src_Complex Grb2_SOS Grb2/SOS pFAK_Y397->Grb2_SOS Recruitment PI3K PI3K pFAK_Y397->PI3K Activation Src->FAK_Src_Complex Paxillin Paxillin FAK_Src_Complex->Paxillin Phosphorylation p130Cas p130Cas FAK_Src_Complex->p130Cas Phosphorylation Cell_Migration Cell Migration Paxillin->Cell_Migration p130Cas->Cell_Migration Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Figure 3. Simplified FAK signaling pathway.

Conclusion

The comparison between this compound and PF-562276 underscores a significant evolution in the tools available to target FAK. While PF-562276 remains a potent and valuable inhibitor of FAK's kinase activity, this compound offers a more comprehensive approach by inducing the degradation of the entire FAK protein. This dual action of eliminating both the enzymatic and scaffolding functions of FAK has shown promise for greater efficacy in preclinical models, particularly in inhibiting cell migration and invasion. For researchers, the choice between these two compounds will depend on the specific biological question being addressed. If the goal is to specifically interrogate the role of FAK's kinase activity, PF-562276 is a suitable choice. However, to investigate the complete loss of FAK function, including its scaffolding roles, or to explore a potentially more potent therapeutic strategy, this compound represents a superior tool. The continued development and characterization of FAK-targeting PROTACs will undoubtedly provide deeper insights into FAK biology and may pave the way for more effective cancer therapies.

References

A Head-to-Head Comparison of FAK-Targeting PROTACs: FC-11 vs. BI-3663

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent FAK Degraders

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of numerous cancers, making it a compelling therapeutic target. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a novel strategy to eliminate FAK protein entirely, rather than merely inhibiting its kinase activity. This guide provides a detailed, data-driven comparison of two pioneering FAK-targeting PROTACs: FC-11 and BI-3663.

At a Glance: Key Differences

FeatureThis compoundBI-3663
FAK Ligand PF-562271BI-4464
E3 Ligase Ligand Pomalidomide (CRBN)Pomalidomide (CRBN)
Reported Potency (DC50) Picomolar range (40 pM - 370 pM)Nanomolar range (median of 30 nM)
Key Advantage Exceptionally high potencyWell-characterized selectivity

Mechanism of Action: A Shared Strategy

Both this compound and BI-3663 operate through the same fundamental PROTAC mechanism. These heterobifunctional molecules simultaneously bind to FAK and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of FAK, marking it for degradation by the proteasome. This results in the elimination of the entire FAK protein, abrogating both its kinase-dependent and kinase-independent scaffolding functions.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC FAK FAK PROTAC->FAK Binds to FAK CRBN_E3_Ligase CRBN E3 Ligase PROTAC->CRBN_E3_Ligase Binds to CRBN Ub_FAK Ubiquitinated FAK Ub Ubiquitin Ub->Ub_FAK Ubiquitination Proteasome Proteasome Ub_FAK->Proteasome Recognition Degraded_FAK Degraded FAK (Peptides) Proteasome->Degraded_FAK Degradation FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Growth_Factor_Receptors Growth Factor Receptors Growth_Factor_Receptors->FAK Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Migration Migration FAK->Migration Src->FAK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation MAPK_ERK->Proliferation WB_Workflow Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations & Times) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA Buffer) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-FAK, Anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (ImageJ or similar) Detection->Analysis

A Head-to-Head Comparison: The Efficacy of FC-11 Versus Small Molecule FAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of oncology and cellular biology, the targeting of Focal Adhesion Kinase (FAK) represents a pivotal strategy in combating cancer cell proliferation, migration, and survival. While traditional small molecule kinase inhibitors have shown promise, a new class of molecule, the Proteolysis Targeting Chimera (PROTAC), offers a novel mechanism of action. This guide provides an in-depth comparison of the FAK-degrading PROTAC, FC-11, against conventional FAK kinase inhibitors, supported by experimental data and detailed methodologies.

FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors. Its kinase activity and scaffolding functions are implicated in tumorigenesis and metastasis.[1] Traditional FAK inhibitors primarily function by competitively binding to the ATP pocket of the kinase domain, thereby blocking its phosphorylation activity. In contrast, this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This fundamental difference in their mechanism of action underpins the observed disparities in their efficacy.

Mechanism of Action: Inhibition vs. Degradation

The distinct mechanisms of FAK kinase inhibitors and this compound are visualized below. Kinase inhibitors act as a temporary blockade, while PROTACs like this compound lead to the complete removal of the target protein.

cluster_0 FAK Kinase Inhibition cluster_1 This compound (FAK PROTAC) FAK_Inhibitor FAK Kinase Inhibitor FAK_Protein_I FAK Protein (Active) FAK_Inhibitor->FAK_Protein_I Binds to ATP pocket Blocked_FAK FAK Protein (Inactive) FAK_Protein_I->Blocked_FAK Inhibits Kinase Activity Downstream_Signaling_I Downstream Signaling Blocked_FAK->Downstream_Signaling_I Blocks FC11 This compound FAK_Protein_P FAK Protein FC11->FAK_Protein_P Binds to FAK E3_Ligase CRBN E3 Ligase FC11->E3_Ligase Binds to CRBN Ternary_Complex Ternary Complex (FAK-FC11-E3) FAK_Protein_P->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation FAK Degradation Proteasome->Degradation

Figure 1. Mechanisms of FAK Kinase Inhibition vs. This compound Degradation.

Quantitative Comparison of Efficacy

The efficacy of this compound and various FAK kinase inhibitors has been evaluated across multiple cancer cell lines. The following tables summarize key quantitative data, including half-maximal degradation concentration (DC₅₀) for this compound and half-maximal inhibitory concentration (IC₅₀) for the kinase inhibitors.

CompoundTypeTargetDC₅₀ (pM)Cell LineReference
This compound PROTAC DegraderFAK40Ramos[2]
80PA1[2]
310TM3[2]
330MDA-MB-436[2]
370LNCaP[2]

Table 1. In Vitro Degradation Efficacy of this compound.

CompoundTypeTargetIC₅₀ (nM)Assay TypeReference
PF-562271 Kinase InhibitorFAK1.5Recombinant FAK[3]
Defactinib (VS-6063) Kinase InhibitorFAK, Pyk2<0.6Recombinant FAK/Pyk2[4]
BI-853520 Kinase InhibitorFAK1Recombinant FAK[3]
GSK2256098 Kinase InhibitorFAK0.4Recombinant FAK[5]

Table 2. In Vitro Inhibitory Efficacy of FAK Kinase Inhibitors.

CompoundCell LineIC₅₀ (µM)Assay TypeReference
Defactinib (VS-6063) TT1.98MTS[3]
K110.34MTS[3]
BCPAP23.04MTS[3]
TPC1>50MTS[3]

Table 3. Antiproliferative Activity of Defactinib (VS-6063) in Thyroid Cancer Cell Lines.

Notably, a direct comparison has shown that this compound is significantly more potent at reducing the autophosphorylation of FAK at Tyr397 than its parent inhibitor, PF-562271.[2] While PF-562271 required a high dose (3 µM) to show an inhibitory effect, this compound demonstrated significant effects at concentrations below 1 nM.[2] However, in the same study, the antiproliferative effect of this compound was not significantly greater than that of PF-562271 in the tested cell lines in vitro.[2] This suggests that while protein degradation is more efficient at shutting down FAK signaling, the impact on cell proliferation in short-term in vitro assays may be comparable to kinase inhibition. Another study highlighted that a different FAK PROTAC, BSJ-04-146, showed improved activity on downstream signaling, cancer cell viability, and migration compared to its corresponding kinase inhibitor.[6]

FAK Signaling Pathway

To understand the impact of these compounds, it is crucial to visualize the FAK signaling pathway. FAK acts as a central node, integrating signals from integrins and growth factor receptors to regulate key cellular processes like survival, proliferation, and migration.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix ECM->Integrins GF_Receptors Growth Factor Receptors GF_Receptors->FAK Activation Growth_Factors Growth Factors Growth_Factors->GF_Receptors Src Src FAK->Src Recruits & Activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway FAK->RAS_MAPK JNK JNK Pathway FAK->JNK Angiogenesis Angiogenesis FAK->Angiogenesis Src->FAK Phosphorylates Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration Migration & Invasion RAS_MAPK->Migration JNK->Migration

Figure 2. Simplified FAK Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for key experimental procedures are provided below.

Western Blot for FAK Degradation

This protocol is essential for quantifying the reduction in FAK protein levels following treatment with this compound.

WB_Workflow A 1. Cell Treatment Treat cells with this compound or FAK inhibitor for desired time B 2. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane D->E F 6. Blocking Block membrane with 5% non-fat milk or BSA in TBST E->F G 7. Primary Antibody Incubation Incubate with anti-FAK and anti-loading control (e.g., GAPDH) antibodies overnight at 4°C F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody G->H I 9. Detection Detect signal using ECL chemiluminescence and imaging system H->I

Figure 3. Western Blot Experimental Workflow.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound, FAK inhibitors, or DMSO (vehicle control) for the indicated times.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FAK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound and FAK inhibitors on cell metabolic activity, which is an indicator of cell viability.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds or vehicle control. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Transwell Cell Migration Assay

This assay is used to evaluate the effect of the compounds on the migratory capacity of cancer cells.

Detailed Steps:

  • Transwell Preparation: Rehydrate 8 µm pore size Transwell inserts in serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test compound or vehicle control and seed them into the upper chamber of the Transwell inserts.[8]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.[8]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained, migrated cells in several random fields under a microscope.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of FAK-targeted compounds.

Detailed Steps:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., nu/nu or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or FAK inhibitors via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The vehicle is administered to the control group.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The available data indicates that this compound, a FAK-degrading PROTAC, offers a distinct and highly potent mechanism for eliminating FAK protein compared to traditional kinase inhibitors. This leads to a more profound and sustained inhibition of FAK signaling. While the immediate impact on cell proliferation in vitro may be comparable to that of potent kinase inhibitors, the complete removal of the FAK protein, including its non-catalytic scaffolding functions, may offer significant advantages in more complex biological settings and in vivo. Further head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of FAK degradation versus kinase inhibition. The detailed protocols provided herein should facilitate such comparative investigations.

References

Selectivity Profile of FC-11: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity of FC-11, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK).

This compound is a bifunctional molecule that recruits FAK to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK. The selectivity of this compound is primarily determined by its FAK-targeting component, the potent and ATP-competitive kinase inhibitor, PF-562271. This guide focuses on the kinase selectivity profile of this "warhead" to understand the on- and off-target activities of this compound.

Data Presentation: Kinase Selectivity of the this compound Warhead (PF-562271)

The kinase-binding moiety of this compound, PF-562271, has been profiled against a broad panel of kinases to determine its selectivity. The data reveals high potency for its primary target, FAK, and its closest homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).

Table 1: Inhibitory Potency of PF-562271 against Primary Kinase Targets

Kinase TargetIC50 (nM) in Cell-Free AssaysNotes
FAK (PTK2)1.5Primary target
Pyk2 (PTK2B)14~10-fold less potent than FAK[1][2][3]

PF-562271 demonstrates a high degree of selectivity for FAK and Pyk2 over other kinases. Reports indicate that it exhibits over 100-fold selectivity against a wide spectrum of other protein kinases.[1][2][3][4]

Table 2: Selectivity of PF-562271 against a Panel of Other Kinases

Kinase% Inhibition at 1 µMIC50 (nM)
FAK >99% 1.5
Pyk2 >95% 14
CDK1/CyclinBData not available58
CDK2/CyclinEData not available30
CDK3/CyclinEData not available47
Other KinasesGenerally low>100-fold selective

Note: While some minor cross-reactivity with certain Cyclin-Dependent Kinases (CDKs) has been observed in cell-free enzymatic assays, this inhibition did not translate to significant activity in cell-based assays.[5]

Experimental Protocols

The data presented above is typically generated using established in-vitro kinase assay methodologies.

In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)

This high-throughput competition binding assay is a standard method for profiling the selectivity of kinase inhibitors.

Objective: To determine the binding affinity (Kd) or percentage of inhibition of a test compound (e.g., PF-562271) against a large panel of kinases.

Methodology:

  • Immobilization: A proprietary, immobilized ligand is bound to a solid support (e.g., beads). This ligand is designed to bind to the ATP-binding site of a wide range of kinases.

  • Competition: A panel of DNA-tagged kinases is incubated with the test compound (PF-562271) at a fixed concentration (e.g., 1 µM for broad screening) or at various concentrations for dose-response curves.

  • Binding: The kinase/compound mixture is then added to the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.

  • Quantification: After a wash step to remove unbound proteins, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Analysis: A lower amount of kinase detected on the support indicates stronger binding of the test compound to the kinase. The results are often expressed as percent inhibition relative to a DMSO control. For potent hits, an 11-point dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis TestCompound Test Compound (PF-562271) Incubation Incubate Kinase with Test Compound TestCompound->Incubation KinasePanel DNA-Tagged Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized ATP-Competitive Ligand Competition Add Mixture to Immobilized Ligand ImmobilizedLigand->Competition Incubation->Competition Wash Wash Unbound Components Competition->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Analysis Calculate % Inhibition or IC50 Quantify->Analysis

Figure 1. Workflow for a competitive binding kinase selectivity assay.

Signaling Pathway Context

This compound is designed to degrade FAK, a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. It is a key component of the focal adhesion complex, integrating signals from integrins and growth factor receptors.

G Integrins Integrins FAK FAK Integrins->FAK Activation GFR Growth Factor Receptors (RTKs) GFR->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Src Src FAK->Src pY397 Grb2 Grb2/Sos FAK->Grb2 PI3K PI3K FAK->PI3K Proteasome Proteasome FAK->Proteasome Src->FAK Ras Ras Grb2->Ras Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK CellResponses Cell Adhesion Migration Proliferation Survival Akt->CellResponses MAPK->CellResponses FC11 This compound (PROTAC) FC11->FAK Induces Degradation

References

In Vivo Showdown: FAK Degrader FC-11 vs. FAK Inhibitor Defactinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics targeting Focal Adhesion Kinase (FAK), a new class of molecules known as PROTACs (Proteolysis Targeting Chimeras) is emerging as a potential challenger to traditional small molecule inhibitors. This guide provides an in vivo comparison of FC-11, a FAK-targeting PROTAC degrader, and defactinib, a well-established FAK inhibitor, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.

Defactinib, a potent and selective oral inhibitor of FAK, has been extensively studied in various preclinical and clinical settings.[1][2] It functions by blocking the kinase activity of FAK, a critical mediator of cell adhesion, migration, and survival.[3] In contrast, this compound represents a novel approach by inducing the degradation of the entire FAK protein, thereby eliminating both its enzymatic and scaffolding functions.[4][5] this compound is a heterobifunctional molecule that links the FAK inhibitor PF562271 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK.[6][7]

Head-to-Head: In Vivo Efficacy

A direct in vivo comparison in a lung metastasis model of hepatocellular carcinoma (HCC) demonstrated the superior efficacy of this compound over defactinib in inhibiting cancer metastasis.[8] This suggests that the complete removal of the FAK protein may offer a therapeutic advantage over solely inhibiting its kinase function.

Table 1: In Vivo Efficacy Comparison in a Hepatocellular Carcinoma (HCC) Lung Metastasis Model

Treatment GroupNumber of Lung Metastases (Mean ± SD)Reference
Vehicle45.3 ± 5.5[8]
Defactinib25.7 ± 4.0[8]
This compound10.3 ± 2.5[8]

While data on the effect of this compound on primary tumor growth is still emerging, the significant impact on metastasis highlights its potential as a potent anti-cancer agent. Defactinib has demonstrated modest activity as a monotherapy in suppressing tumor growth in various xenograft models, including breast and non-small cell lung cancer.[2][4]

Unraveling the Mechanisms: Kinase Inhibition vs. Protein Degradation

The distinct mechanisms of action of defactinib and this compound lead to different downstream cellular effects. Defactinib primarily inhibits FAK's kinase-dependent signaling pathways. In contrast, this compound, by degrading the FAK protein, abrogates both kinase-dependent and kinase-independent scaffolding functions of FAK. This comprehensive inhibition of FAK's roles is believed to be the basis for this compound's enhanced anti-metastatic activity, which includes the modulation of epithelial-mesenchymal transition (EMT) markers, an effect not observed with defactinib.[8]

FAK_Signaling cluster_0 Defactinib (FAK Inhibition) cluster_1 This compound (FAK Degradation) Integrins Integrins FAK FAK Integrins->FAK Activation pFAK FAK (Inactive Kinase) Defactinib Defactinib Defactinib->FAK Inhibition Downstream Signaling (Kinase-Dependent) Downstream Signaling (Kinase-Dependent) pFAK->Downstream Signaling (Kinase-Dependent) Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Signaling (Kinase-Dependent)->Cell Proliferation, Survival, Migration FAK_prot FAK Protein Ubiquitination Ubiquitination FAK_prot->Ubiquitination This compound This compound This compound->FAK_prot E3 Ligase E3 Ligase This compound->E3 Ligase E3 Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded FAK FAK Degradation Proteasome->Degraded FAK Kinase & Scaffolding Functions Kinase & Scaffolding Functions Abolished Degraded FAK->Kinase & Scaffolding Functions Reduced Proliferation, Survival, Migration, EMT Reduced Proliferation, Survival, Migration, EMT Kinase & Scaffolding Functions->Reduced Proliferation, Survival, Migration, EMT

Figure 1. Mechanisms of Action: Defactinib vs. This compound.

Pharmacokinetic Profiles

Detailed pharmacokinetic data for this compound in vivo is not yet extensively published. For defactinib, pharmacokinetic studies in mice have been conducted, providing insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Defactinib in Mice

ParameterValueSpeciesDosingReference
Tmax~2 hoursMouseOral[A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors]
CmaxDose-dependentMouseOral[A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors]
AUCDose-dependentMouseOral[A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors]

Note: Specific values for Cmax and AUC for defactinib in mice vary across studies depending on the dose and formulation.

Experimental Protocols

In Vivo Xenograft and Metastasis Models

A common experimental approach to evaluate the in vivo efficacy of anti-cancer agents involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

Experimental_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Subcutaneous or orthotopic injection Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Palpable tumors Drug Administration (this compound or Defactinib) Drug Administration (this compound or Defactinib) Treatment Initiation->Drug Administration (this compound or Defactinib) Randomization Monitoring Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Drug Administration (this compound or Defactinib)->Monitoring Tumor Volume & Body Weight Endpoint Analysis Endpoint Analysis Monitoring Tumor Volume & Body Weight->Endpoint Analysis Predefined endpoint

Figure 2. General Experimental Workflow for Xenograft Studies.

Protocol for Hepatocellular Carcinoma (HCC) Lung Metastasis Model:

  • Animal Model: BALB/c nude mice (4-6 weeks old).

  • Cell Line: Human HCC cell line (e.g., Huh7).

  • Procedure:

    • Mice were anesthetized, and 1x10^6 Huh7 cells in 100 µL of PBS were injected into the tail vein to establish the lung metastasis model.

    • After 24 hours, mice were randomly assigned to treatment groups (n=6 per group): Vehicle control, defactinib (e.g., 50 mg/kg, oral gavage, daily), and this compound (e.g., 50 mg/kg, intraperitoneal injection, daily).

    • Treatments were administered for a specified period (e.g., 4 weeks).

    • At the end of the treatment period, mice were euthanized, and lungs were harvested.

    • The number of metastatic nodules on the lung surface was counted under a dissecting microscope.

    • Lung tissues were also collected for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for FAK and EMT markers).[8]

General Protocol for Subcutaneous Xenograft Model with Defactinib:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG).

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, NCI-H358 non-small cell lung cancer).

  • Procedure:

    • Cancer cells (typically 1x10^6 to 10x10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • Defactinib is typically administered orally at doses ranging from 25 to 100 mg/kg, once or twice daily.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumors are excised for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.[2][4]

Conclusion

The emergence of FAK-targeting PROTACs like this compound presents a promising new strategy in oncology. The available in vivo data, particularly the direct comparison in a metastasis model, suggests that the complete degradation of the FAK protein by this compound may offer superior efficacy compared to the kinase inhibition achieved by defactinib. This is likely due to the abrogation of both the kinase-dependent and -independent scaffolding functions of FAK. However, further in vivo studies are required to fully elucidate the anti-tumor activity of this compound, especially concerning its effects on primary tumor growth and its pharmacokinetic and safety profiles. As more data becomes available, a clearer picture will emerge regarding the therapeutic potential of FAK degraders in comparison to FAK inhibitors, guiding future drug development efforts in this critical signaling pathway.

References

Validating the Ternary Complex Formation of FC-11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. FC-11, a potent PROTAC, is designed to induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. The efficacy of this compound hinges on its ability to form a stable ternary complex with FAK and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of FAK. Rigorous validation of this ternary complex is paramount for understanding its mechanism of action and advancing its therapeutic development.

This guide provides a comparative overview of key experimental methods for validating the formation and functional consequences of the this compound-mediated ternary complex. We present quantitative data from published studies, detail experimental protocols, and offer visualizations to elucidate the underlying principles.

Comparative Performance of FAK Degraders

The ability of a PROTAC to induce target degradation is a critical performance metric. The half-maximal degradation concentration (DC50) is a key parameter used to quantify this activity. Lower DC50 values indicate higher potency.

CompoundTargetE3 Ligase LigandDC50 (MDA-MB-231 cells)Reference
This compound FAKPomalidomide (CRBN)330 pM[1][1][2]
F2 FAKThalidomide (CRBN)27.72 nM[3]

As the data indicates, this compound demonstrates significantly more potent degradation of FAK in the MDA-MB-231 breast cancer cell line compared to the FAK-targeting PROTAC, F2.

Experimental Validation of Ternary Complex Formation

A multi-faceted approach employing various biophysical and cellular techniques is essential to comprehensively validate the formation and stability of the this compound:FAK:CRBN ternary complex.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a gold-standard technique to demonstrate protein-protein interactions within a cellular context. For this compound, Co-IP can be used to show the this compound-dependent association of FAK and CRBN.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for either FAK or CRBN, coupled to magnetic or agarose beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both FAK and CRBN to detect the co-precipitated protein.

A successful Co-IP experiment will show the presence of CRBN in the FAK immunoprecipitate (and vice-versa) only in the cells treated with this compound, confirming the formation of the ternary complex.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free, real-time biophysical technique that provides quantitative information on the binding kinetics and affinity of molecular interactions. SPR can be used to dissect the binary and ternary interactions involved in the this compound system.

Experimental Protocol:

  • Immobilization: Immobilize either purified FAK or CRBN protein onto an SPR sensor chip.

  • Binary Interaction Analysis: Flow the other protein partner (CRBN or FAK) over the chip to measure their direct interaction in the absence of this compound.

  • Ternary Complex Formation: In separate experiments, pre-incubate the analyte protein with varying concentrations of this compound before flowing it over the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

InteractionAnalyteLigandBinding Affinity (KD)
Binary: this compound <> FAKThis compoundFAKTo be determined
Binary: this compound <> CRBNThis compoundCRBNTo be determined
Ternary: this compound:FAK <> CRBNThis compound + FAKCRBNTo be determined

Note: Specific kinetic data for this compound ternary complex formation from SPR analysis is not yet publicly available and would require experimental determination.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment. The principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Compound Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Shock: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble FAK at each temperature using methods like Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble FAK as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell proximity-based assay that can quantify the engagement of a compound with its target protein.

Experimental Protocol:

  • Cell Line Engineering: Create a cell line that expresses FAK fused to a NanoLuc® luciferase enzyme.

  • Tracer Addition: Add a fluorescently labeled tracer that binds to FAK to the cells.

  • Compound Competition: Add this compound at varying concentrations. If this compound binds to FAK, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, is determined as a measure of target engagement.

Visualizing the Mechanism of Action

To further clarify the processes involved in the validation of the this compound ternary complex, the following diagrams illustrate the key signaling pathway and experimental workflows.

This compound Mechanism of Action FC11 This compound FAK FAK Protein FC11->FAK Binds CRBN CRBN (E3 Ligase) FC11->CRBN Binds TernaryComplex This compound:FAK:CRBN Ternary Complex FAK->TernaryComplex CRBN->TernaryComplex UbFAK Ubiquitinated FAK TernaryComplex->UbFAK Ubiquitination Ub Ubiquitin Ub->UbFAK Proteasome Proteasome UbFAK->Proteasome Degradation FAK Degradation Proteasome->Degradation

Caption: this compound mediates the formation of a ternary complex between FAK and CRBN, leading to FAK ubiquitination and subsequent proteasomal degradation.

Co-Immunoprecipitation Workflow Start Cells Treated with this compound Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (anti-FAK Ab) Lysis->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute WB Western Blot (anti-CRBN Ab) Elute->WB Result Detection of CRBN WB->Result

Caption: A simplified workflow for validating the this compound-induced FAK-CRBN interaction via Co-Immunoprecipitation.

Surface Plasmon Resonance (SPR) Principle Immobilize Immobilize CRBN on Sensor Chip InjectFAK Inject FAK (Binary Control) Immobilize->InjectFAK InjectFC11FAK Inject FAK + this compound (Ternary Formation) Immobilize->InjectFC11FAK Response Measure Binding Response (RU) InjectFAK->Response InjectFC11FAK->Response Kinetics Calculate ka, kd, KD Response->Kinetics

Caption: Principle of using SPR to measure the kinetics of binary and ternary complex formation for the this compound system.

Conclusion

The validation of the this compound:FAK:CRBN ternary complex is a critical step in the preclinical development of this promising FAK degrader. A combination of cellular and biophysical assays provides a comprehensive understanding of its mechanism of action. Co-immunoprecipitation confirms the interaction in a cellular milieu, while techniques like Surface Plasmon Resonance offer quantitative insights into the binding affinities and kinetics that drive complex formation. Cellular target engagement assays such as CETSA® and NanoBRET™ provide crucial evidence of this compound binding to FAK within living cells. The data presented in this guide demonstrates the high potency of this compound and provides a framework for its continued investigation and development as a potential therapeutic agent. Researchers are encouraged to employ a multi-assay approach to robustly validate the on-target activity of this compound and other PROTAC molecules.

References

Unveiling the Better Tool for FAK Targeting: A Head-to-Head Comparison of FC-11 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of targeting Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and survival, the choice between a small molecule degrader and a genetic knockdown approach is pivotal. This guide provides an objective comparison of FC-11, a potent proteolysis-targeting chimera (PROTAC) FAK degrader, and siRNA-mediated FAK knockdown. We present supporting experimental data, detailed methodologies, and visual pathways to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

Both this compound and siRNA technology effectively reduce FAK protein levels, but they operate through distinct mechanisms, leading to differences in specificity, kinetics, and potential off-target effects. This compound induces the rapid degradation of existing FAK protein, offering a powerful tool for acute protein depletion. In contrast, siRNA prevents the synthesis of new FAK protein by targeting its mRNA, a process that is highly specific but may have a slower onset of action. This guide delves into a comparative analysis of their performance in key experimental assays.

Mechanism of Action: Degradation vs. Silencing

This compound is a heterobifunctional molecule that simultaneously binds to FAK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This process results in the rapid elimination of the entire FAK protein, including its scaffolding and kinase functions.[1][2]

siRNA (small interfering RNA) operates at the post-transcriptional level. When introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the target FAK mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of FAK mRNA into protein, effectively silencing gene expression.[3][4]

Experimental Comparison: this compound vs. FAK siRNA

Protein Level Reduction
MethodCell LineConcentration/DoseDurationFAK Protein Reduction (%)Reference
This compound PA110 nM8 h>99%[1]
This compound Hep3B & Huh7100 nMNot SpecifiedSignificant Reduction[2]
FAK siRNA SK-N-BE(2)20-30% knockdown target48 h~70-80%[3]
FAK siRNA RD & SJCRH3020 nM48 hSignificant Decrease[4]
FAK siRNA MDA-MB-231Not SpecifiedNot Specified~95%[5]

Analysis: Both this compound and FAK siRNA can achieve a dramatic reduction in FAK protein levels. This compound demonstrates a very rapid and potent effect, achieving near-complete degradation within hours at nanomolar concentrations.[1] FAK siRNA also provides substantial knockdown, though the timeframe is typically longer (48-72 hours) to allow for the turnover of existing protein.

Impact on Cell Viability
MethodCell LineConcentrationDurationEffect on Cell ViabilityReference
This compound Hep3B & Huh7100 nM12-48 hNot significantly inhibited[2]
FAK siRNA RD & SJCRH3020 nM48 hSignificant decrease[4]
FAK siRNA SK-N-BE(2)20-30% knockdown target48 hNot significantly affected[3]

Analysis: The effect on cell viability appears to be cell-type dependent. In some cancer cell lines, such as rhabdomyosarcoma, FAK knockdown via siRNA leads to a significant decrease in viability.[4] However, in hepatocellular carcinoma and neuroblastoma cell lines, both this compound and FAK siRNA showed minimal impact on cell proliferation.[2][3] This suggests that while FAK is crucial for other cellular processes, its role in cell survival may be context-dependent.

Inhibition of Cell Migration
MethodCell LineAssayInhibition of MigrationReference
This compound Hep3B & Huh7Wound HealingMore effective than FAK inhibitor[2]
FAK siRNA SK-N-BE(2)Transwell & Wound HealingSignificant decrease[3]
FAK siRNA H1299/A549Wound Healing & TranswellAttenuated G9a-enhanced migration[6]

Analysis: Both this compound and FAK siRNA are highly effective at inhibiting cell migration. A study on hepatocellular carcinoma demonstrated that this compound was more potent in inhibiting cell migration in a wound healing assay compared to a FAK kinase inhibitor.[2] Similarly, multiple studies have shown that FAK siRNA significantly reduces the migratory capacity of various cancer cell lines in both wound healing and transwell migration assays.[3][6] This underscores the critical role of FAK in cell motility and the utility of both tools in studying and inhibiting this process.

Experimental Protocols

This compound Treatment for FAK Degradation

Objective: To induce the degradation of endogenous FAK protein using this compound.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C or -80°C)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest plated at an appropriate density

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against FAK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against FAK.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

siRNA Knockdown of FAK

Objective: To silence the expression of FAK by targeting its mRNA with siRNA.

Materials:

  • FAK-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium appropriate for the cell line

  • Cell line of interest

  • Reagents for Western blotting (as listed above)

Protocol:

  • Cell Seeding: The day before transfection, plate cells in a multi-well plate so that they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In separate tubes, dilute the FAK siRNA and the control siRNA in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess FAK protein levels by Western blot as described in the this compound protocol to confirm knockdown efficiency.

Visualizing the Pathways and Workflows

FAK_Signaling_Pathway FAK Signaling Pathway cluster_downstream Downstream Effects Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin p130Cas p130Cas FAK->p130Cas Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Gene Expression Gene Expression ERK->Gene Expression Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Cell Migration & Adhesion Cell Migration & Adhesion Paxillin->Cell Migration & Adhesion p130Cas->Cell Migration & Adhesion

Caption: FAK Signaling Pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_FC11 This compound Treatment cluster_siRNA siRNA Knockdown cluster_Analysis Downstream Analysis Start_FC11 Seed Cells Treat_FC11 Treat with this compound (e.g., 10 nM, 8h) Start_FC11->Treat_FC11 Harvest_FC11 Harvest Cells Treat_FC11->Harvest_FC11 Western_Blot Western Blot (FAK Protein Levels) Harvest_FC11->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Harvest_FC11->Viability_Assay Migration_Assay Migration/Invasion Assay (e.g., Wound Healing, Transwell) Harvest_FC11->Migration_Assay Start_siRNA Seed Cells Transfect_siRNA Transfect with FAK siRNA (e.g., 20 nM, 48h) Start_siRNA->Transfect_siRNA Harvest_siRNA Harvest Cells Transfect_siRNA->Harvest_siRNA Harvest_siRNA->Western_Blot Harvest_siRNA->Viability_Assay Harvest_siRNA->Migration_Assay

Caption: Comparative Experimental Workflow.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and FAK siRNA depends on the specific experimental goals.

Choose this compound for:

  • Rapid and acute depletion of FAK protein: Ideal for studying the immediate consequences of FAK loss.

  • Investigating the role of the entire FAK protein: As it removes both the kinase and scaffolding functions.

  • Pharmacological studies: As a small molecule, it offers a more drug-like perturbation.

Choose FAK siRNA for:

  • Highly specific gene silencing: Minimizes potential off-target effects associated with small molecules.

  • Long-term studies: Can provide sustained knockdown over several days.

  • Validating the on-target effects of small molecules: Used as an orthogonal approach to confirm that the phenotype observed with a drug is indeed due to the targeting of the intended protein.

References

Safety Operating Guide

Proper Disposal of FC-11 (Trichlorofluoromethane) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of FC-11

Trichlorofluoromethane, also known as Cthis compound or Freon-11, is a regulated ozone-depleting substance. Its proper disposal is not only crucial for environmental protection but also a matter of regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of this compound waste in a research environment, ensuring the safety of laboratory personnel and adherence to environmental laws.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be aware of the following precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment: Prevent any release of this compound into the environment. It is illegal to knowingly vent or otherwise release CFCs into the atmosphere.

  • Storage: Store containers of this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials. Ensure containers are tightly sealed and clearly labeled.

Step-by-Step Disposal Procedures for Laboratory-Generated this compound Waste

The disposal of this compound from a laboratory setting must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.

1. Waste Collection:

  • Designate a specific, compatible container for this compound waste. This container must be in good condition, leak-proof, and have a secure screw-top cap.

  • The container should be made of a material chemically resistant to this compound.

  • Never mix this compound with other chemical wastes unless explicitly permitted by your EHS office.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "Trichlorofluoromethane (Cthis compound)."

  • Indicate the approximate concentration and volume of the waste.

  • Note the date when waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full or you no longer need to add to it, contact your institution's EHS office to schedule a waste pickup.

  • Provide the EHS office with all necessary information about the waste, as indicated on the label.

5. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste.

  • To render a container non-hazardous, it must be triple-rinsed. The rinsate from the first rinse must be collected and disposed of as this compound hazardous waste.[1]

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.[1]

Prohibited Disposal Methods

  • Evaporation: It is not permissible to allow this compound to evaporate in a fume hood or any other area as a means of disposal.[1][2]

  • Sewer Disposal: this compound must not be poured down the sink or into any sewer system.[1]

Key Disposal Parameters for this compound

ParameterGuidelineRegulatory Basis
Waste Classification Hazardous Waste (May be classified as U-series waste under RCRA)U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)
Primary Disposal Method Collection by a licensed hazardous waste handler for incineration.Regional and national hazardous waste regulations.
Incineration Requirements Must be carried out in an authorized incinerator with an afterburner and flue gas scrubber.[3]EPA regulations for hazardous waste incineration.
Atmospheric Release Strictly prohibited.Clean Air Act, Section 608.
Container Management Must be in good condition, compatible with the waste, and kept closed.RCRA regulations for hazardous waste containers.
Storage Limit in SAA A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic wastes (P-list), the limit is one quart.EPA regulations for Satellite Accumulation Areas.[4]

This compound Laboratory Waste Disposal Workflow

The following diagram illustrates the standard workflow for the proper disposal of this compound waste generated in a laboratory.

FC11_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Waste Handler generation This compound Waste Generation collect Collect in a Labeled, Compatible Container generation->collect store Store in Secondary Containment in a Satellite Accumulation Area collect->store request Request Waste Pickup from EHS store->request pickup Waste Pickup and Transport request->pickup disposal Incineration at an Authorized Facility pickup->disposal

References

Essential Safety and Handling Guide for FC-11 (Trichlorofluoromethane)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of FC-11 (Trichlorofluoromethane) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. High concentrations of this compound can lead to dizziness, drowsiness, and in confined spaces, a risk of unconsciousness or death due to oxygen deficiency.[1] Direct contact with the liquid can cause frostbite.[1][2]

Recommended PPE for Handling this compound:

  • Respiratory Protection: For situations with high vapor concentrations or in non-ventilated areas, a NIOSH-approved self-contained breathing apparatus or a supplied-air respirator is necessary.[3] An air-line respirator is also recommended.[2] Normal handling in a well-ventilated area may not require respiratory protection, but ventilation should always be adequate to meet exposure limits.[3]

  • Eye and Face Protection: Chemical safety goggles should be worn if there is any chance of contact with liquid this compound.[1][3] A face shield should be added if there is a risk of splashing.[3] Do not wear contact lenses when handling this chemical.[3] Eyewash stations should be readily available.[3][4]

  • Hand Protection: Wear protective, impervious gloves, such as rubber, PVA, or neoprene, especially for repeated or prolonged contact with the liquid.[2][3] Cold-insulating gloves are recommended to protect against frostbite from liquid contact.[1]

  • Body Protection: Appropriate protective clothing, such as a lab coat or apron, is necessary to prevent skin contact.[4][5] For extensive handling or potential for significant exposure, impervious clothing is recommended.[3] Quick-drench shower facilities should be available.[3]

Quantitative Data for this compound

The following tables summarize key quantitative data regarding exposure limits and physical properties of this compound.

Table 1: Occupational Exposure Limits

ParameterValueAgency/Source
TLV-Ceiling1,000 ppmCAMEO Chemicals[2]
IDLH Value2,000 ppmCAMEO Chemicals[2]
OSHA PEL-TWA1,000 ppm (5600 mg/m³)OSHA, NIOSH[2][6]
NIOSH REL-C1,000 ppm (5600 mg/m³)NIOSH[6]
  • TLV-Ceiling: Threshold Limit Value-Ceiling - concentration that should not be exceeded during any part of the working exposure.[1]

  • IDLH: Immediately Dangerous to Life or Health.

  • PEL-TWA: Permissible Exposure Limit-Time-Weighted Average over an 8-hour workday.

  • REL-C: Recommended Exposure Limit-Ceiling.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateColorless gas or highly volatile liquid[1]
OdorFaint, ether-like[3]
Boiling Point24°C (75°F)[1][4]
FlammabilityNot flammable[2][3]
Vapor DensityHeavier than air[1]
Water Solubility1,100 mg/L at 25°C[4]

Operational Protocols

Safe Handling and Storage:

  • Always work in a well-ventilated area, preferably with local exhaust ventilation at locations where leakage is probable.[1][3]

  • Avoid breathing vapors.[3]

  • Prevent contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when handling this compound.[1][5]

  • Store in a cool, well-ventilated area, separated from incompatible materials such as powdered aluminum, zinc, magnesium, and barium.[1]

  • Keep containers tightly closed when not in use.

  • Avoid contact with hot surfaces, flames, or welding operations, as this compound can decompose to form toxic and corrosive gases like phosgene, hydrogen chloride, and hydrogen fluoride.[1][3]

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area of the spill. Ensure adequate ventilation to disperse vapors.[1] Since the vapor is heavier than air, it may accumulate in low-lying areas.[1]

  • Assess the Spill and Don PPE: Determine the extent of the spill. Before re-entering the area, don the appropriate PPE as described above, including respiratory protection.

  • Contain the Spill: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[5]

  • Decontamination: After the material is collected, flush the area with water.[5]

  • Reporting: Notify the appropriate environmental health and safety personnel at your institution.

Disposal Plan

The disposal of this compound must comply with all federal, state, and local regulations.

  • Waste this compound that has been used as a solvent may be classified as a hazardous waste (e.g., EPA hazardous waste numbers F001, F002).[3]

  • Unused this compound, if discarded, may be considered an EPA hazardous waste with the number U121.[3]

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste materials, including contaminated absorbents, must be placed in labeled, sealed containers.

  • Consult with your institution's environmental health and safety department or a certified waste disposal contractor for proper disposal procedures.[7]

This compound Spill Response Workflow

FC11_Spill_Response This compound Spill Response Workflow spill Spill Occurs evacuate 1. Evacuate Immediate Area & Alert Others spill->evacuate assess 2. Assess the Situation (from a safe distance) evacuate->assess ppe 3. Don Appropriate PPE (Respirator, Goggles, Gloves, Gown) assess->ppe ventilate 4. Ensure Adequate Ventilation ppe->ventilate contain 5. Contain the Spill (Use non-combustible absorbent) ventilate->contain collect 6. Collect Absorbed Material (Use non-sparking tools) contain->collect dispose 7. Place in Labeled Waste Container collect->dispose decontaminate 8. Decontaminate Spill Area & Tools dispose->decontaminate report 9. Report to EHS decontaminate->report end_proc Procedure Complete report->end_proc

Caption: A workflow diagram for the safe response to an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.